Product packaging for 7-Bromo-2,3-dihydro-isoindol-1-one(Cat. No.:CAS No. 200049-46-3)

7-Bromo-2,3-dihydro-isoindol-1-one

Cat. No.: B1284123
CAS No.: 200049-46-3
M. Wt: 212.04 g/mol
InChI Key: XTWPGJGLJLJZHW-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-isoindol-1-one is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B1284123 7-Bromo-2,3-dihydro-isoindol-1-one CAS No. 200049-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWPGJGLJLJZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571342
Record name 7-Bromo-2,3-dihydro-1H-isoindol-1-one
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Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200049-46-3
Record name 7-Bromo-2,3-dihydro-1H-isoindol-1-one
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Record name 7-bromo-2,3-dihydro-1H-isoindol-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 7-Bromo-2,3-dihydro-isoindol-1-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from the readily available starting material, 2-bromo-6-methylbenzonitrile, and proceeds through a two-step sequence involving benzylic bromination followed by an intramolecular cyclization. An alternative pathway starting from 2-bromo-6-formylbenzoic acid is also discussed. This document furnishes detailed experimental protocols, tabulated data for key reaction parameters, and visualizations of the synthetic routes and experimental workflows to aid in practical laboratory implementation.

Primary Synthesis Pathway: From 2-Bromo-6-methylbenzonitrile

The most direct and efficient synthesis of this compound is proposed to proceed via a two-step route starting from 2-bromo-6-methylbenzonitrile. This pathway involves a radical-initiated benzylic bromination followed by a one-pot hydrolysis and intramolecular cyclization.

Step 1: Synthesis of 2-Bromo-6-(bromomethyl)benzonitrile

The initial step involves the selective bromination of the methyl group of 2-bromo-6-methylbenzonitrile. This is typically achieved through a free-radical chain reaction initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-6-methylbenzonitrile (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

  • Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77-82 °C for CCl₄ or CH₃CN, respectively) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-6-(bromomethyl)benzonitrile. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation:

Reagent/ParameterMolar Ratio/ValueNotes
2-bromo-6-methylbenzonitrile1.0Starting material
N-bromosuccinimide (NBS)1.1Brominating agent
Azobisisobutyronitrile (AIBN)0.05Radical initiator
Solvent-CCl₄ or CH₃CN
TemperatureReflux77-82 °C
Reaction Time2-4 hoursMonitor by TLC/GC-MS
Expected Yield 70-85% After purification
Step 2: One-Pot Synthesis of this compound

The second step involves the conversion of the nitrile group of 2-bromo-6-(bromomethyl)benzonitrile into a primary amide, which then undergoes intramolecular nucleophilic substitution to form the desired isoindolinone ring. This transformation can be efficiently carried out in a one-pot procedure using acidic or basic conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude or purified 2-bromo-6-(bromomethyl)benzonitrile (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water or an alcohol/water mixture.

  • Hydrolysis and Cyclization (Acidic Conditions): Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid (2-3 eq), to the solution. Heat the mixture to reflux (approximately 100-120 °C). The acid catalyzes the hydrolysis of the nitrile to a carboxylic acid, which can then be amidated in situ, followed by intramolecular cyclization. Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Hydrolysis and Cyclization (Basic Conditions): Alternatively, dissolve the starting material in a suitable solvent and add a base such as sodium hydroxide or potassium carbonate. The reaction may proceed at room temperature or with gentle heating. This promotes the formation of the amide which then acts as a nucleophile for the cyclization.

  • Work-up: After completion, cool the reaction mixture and carefully neutralize it with a suitable base (e.g., sodium bicarbonate solution) if acidic conditions were used, or with an acid if basic conditions were used. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation:

Reagent/ParameterMolar Ratio/ValueNotes
2-bromo-6-(bromomethyl)benzonitrile1.0Starting material
Acid/Base2-3 eqe.g., H₂SO₄ or NaOH
Solvent-Acetic acid/H₂O or Alcohol/H₂O
TemperatureReflux100-120 °C
Reaction Time4-8 hoursMonitor by TLC
Expected Yield 60-75% After purification

Alternative Synthesis Pathway: From 2-Bromo-6-formylbenzoic acid

An alternative route to this compound involves the reductive amination of 2-bromo-6-formylbenzoic acid followed by intramolecular lactamization.

Step 1: Reductive Amination of 2-Bromo-6-formylbenzoic acid

This step involves the reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-bromo-6-formylbenzoic acid (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Imine Formation: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting amino acid by standard methods.

Step 2: Intramolecular Lactamization

The amino acid intermediate is then cyclized to the lactam (isoindolinone).

Experimental Protocol:

  • Reaction Setup: Dissolve the amino acid from the previous step in a high-boiling point solvent such as toluene or xylene.

  • Cyclization: Heat the solution to reflux, often with azeotropic removal of water using a Dean-Stark apparatus. The use of a catalyst, such as a catalytic amount of p-toluenesulfonic acid, can facilitate the reaction.

  • Purification: After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis_Pathway_1 start 2-Bromo-6-methylbenzonitrile intermediate 2-Bromo-6-(bromomethyl)benzonitrile start->intermediate NBS, AIBN Reflux product This compound intermediate->product H₂SO₄, H₂O Reflux

Caption: Primary synthesis pathway of this compound.

Synthesis_Pathway_2 start 2-Bromo-6-formylbenzoic acid intermediate 2-Amino-6-(aminomethyl)benzoic acid start->intermediate 1. NH₃ 2. NaBH₃CN product This compound intermediate->product Heat, -H₂O

Caption: Alternative synthesis pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: One-Pot Cyclization s1_setup Reaction Setup (Starting Material, NBS, AIBN, Solvent) s1_reaction Reflux under N₂ s1_setup->s1_reaction s1_monitoring Monitor by TLC/GC-MS s1_reaction->s1_monitoring s1_workup Cooling and Filtration s1_monitoring->s1_workup s1_purification Concentration and Recrystallization/Chromatography s1_workup->s1_purification s2_setup Reaction Setup (Intermediate, Acid/Base, Solvent) s1_purification->s2_setup Intermediate Product s2_reaction Reflux s2_setup->s2_reaction s2_monitoring Monitor by TLC s2_reaction->s2_monitoring s2_workup Neutralization and Precipitation s2_monitoring->s2_workup s2_purification Filtration and Recrystallization s2_workup->s2_purification

Caption: Experimental workflow for the primary synthesis pathway.

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Bromo-2,3-dihydro-isoindol-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the isoindolinone scaffold. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role as a modulator of key signaling pathways.

Introduction

This compound is a halogenated derivative of the isoindolinone core structure. The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents. The presence and position of the bromine atom on the aromatic ring of this compound are expected to significantly influence its physicochemical properties and biological activity, making it a compound of interest for further investigation and as a building block in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some experimental data is available, certain properties are predicted based on computational models.

PropertyValueSource
Molecular Formula C₈H₆BrNO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 212.04 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 200049-46-3--INVALID-LINK--, --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Boiling Point (Predicted) 452.172 °C at 760 mmHg--INVALID-LINK--
Flash Point (Predicted) 227.266 °C--INVALID-LINK--
Density (Predicted) 1.666 g/cm³--INVALID-LINK--
Refractive Index (Predicted) 1.625--INVALID-LINK--
Vapor Pressure (Predicted) 0 mmHg at 25°C--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
Storage Room temperature, in a dry and sealed container.--INVALID-LINK--

Experimental Protocols

Synthesis

A reported method for the synthesis of this compound involves the reaction of a substituted benzonitrile. The following is a generalized protocol based on similar syntheses.

Reaction Scheme:

G reactant1 2-Bromomethyl-3-bromobenzonitrile product This compound reactant1->product Reaction in a suitable solvent (e.g., Methanol) under elevated temperature and pressure reactant2 Ammonia reactant2->product CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 + Cyclin D G1_S G1/S Transition CDK4_6->G1_S CDK2_E CDK2 + Cyclin E CDK2_E->G1_S CDK2_A CDK2 + Cyclin A S_Phase S Phase CDK2_A->S_Phase CDK1 CDK1 + Cyclin B G2_M G2/M Transition CDK1->G2_M TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CTD Transcription Gene Transcription RNAPII->Transcription CDK7 CDK7 + Cyclin H + MAT1 (CAK Complex) CDK7->CDK4_6 Activates CDK7->CDK2_E Activates CDK7->CDK2_A Activates CDK7->CDK1 Activates CDK7->TFIIH Component of Inhibitor 7-Bromo-2,3-dihydro- isoindol-1-one (Potential Inhibitor) Inhibitor->CDK7 Inhibits

An In-depth Technical Guide to 7-Bromo-2,3-dihydro-isoindol-1-one (CAS Number: 200049-46-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2,3-dihydro-isoindol-1-one is a halogenated lactam that has garnered significant interest in medicinal chemistry and drug discovery. Its isoindolinone core is a privileged scaffold found in numerous biologically active compounds. The presence and position of the bromine atom on the aromatic ring provide a handle for further chemical modifications, making it a versatile intermediate for the synthesis of a diverse range of molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its emerging role as a potential inhibitor of Cyclin-Dependent Kinase 7 (CDK7) and as a building block for Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₆BrNO. A summary of its key physicochemical properties is presented in Table 1. While experimental data for properties such as melting and boiling points are not widely reported in the literature, computational predictions provide valuable estimates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 200049-46-3N/A
Molecular Formula C₈H₆BrNON/A
Molecular Weight 212.04 g/mol N/A
IUPAC Name 7-bromo-2,3-dihydroisoindol-1-oneN/A
Canonical SMILES C1C2=C(C(=O)N1)C=CC=C2BrN/A
InChI Key XTWPGJGLJLJZHW-UHFFFAOYSA-NN/A
Appearance White to off-white crystalline powder[1]
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[1]N/A
Storage Store in cool, dry conditions (2-8°C) under an inert atmosphere.[1]N/A

Synthesis

A potential synthetic pathway is outlined below:

DOT Script 1: Proposed Synthesis of this compound

G cluster_0 Proposed Synthetic Pathway start 2-Bromo-6-methylbenzoic acid step1 Bromination (e.g., NBS, light/heat) start->step1 intermediate1 2-Bromo-6-(bromomethyl)benzoic acid step1->intermediate1 step2 Ammonolysis (e.g., NH₃ or NH₄OH) intermediate1->step2 product This compound step2->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Bromination of 2-Bromo-6-methylbenzoic acid: 2-Bromo-6-methylbenzoic acid would be subjected to a radical bromination, for instance, using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under reflux. This would selectively brominate the methyl group to afford 2-bromo-6-(bromomethyl)benzoic acid.

  • Cyclization via Ammonolysis: The resulting 2-bromo-6-(bromomethyl)benzoic acid would then be treated with a source of ammonia, such as aqueous ammonia or ammonia gas in an appropriate solvent. This would lead to an intramolecular nucleophilic substitution, where the amino group displaces the benzylic bromide, followed by lactamization to yield this compound.

It is important to note that this is a proposed pathway, and optimization of reaction conditions would be necessary to achieve a good yield and purity of the final product.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on its structure, the expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene protons of the isoindolinone ring. The aromatic protons would appear as a multiplet in the aromatic region (typically 7-8 ppm). The CH₂ group adjacent to the nitrogen would likely appear as a singlet or a triplet around 4.5 ppm, and the CH₂ group adjacent to the aromatic ring would appear as a singlet or a triplet around 3.0-3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the range of 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic signal. The two methylene carbons would appear in the aliphatic region (around 40-50 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O (amide) stretching vibration, typically in the region of 1680-1640 cm⁻¹. N-H stretching vibrations would be observed around 3200 cm⁻¹. The C-Br stretching vibration would be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Biological and Therapeutic Potential

The isoindolinone scaffold is a key pharmacophore in a number of approved drugs, including the immunomodulatory agent lenalidomide and the antihypertensive drug chlorthalidone.[3] The introduction of a bromine atom at the 7-position of the isoindolinone core in this compound opens up avenues for the development of new therapeutic agents.

Inhibition of Cyclin-Dependent Kinase 7 (CDK7)

Recent computational studies have identified the isoindolin-1-one scaffold as a promising candidate for the development of CDK7 inhibitors.[4] CDK7 is a key regulator of the cell cycle and transcription, and its inhibition has emerged as a promising strategy in cancer therapy.[4] A 2024 study utilized molecular docking and dynamics simulations to screen a library of isoindolin-1-one derivatives against CDK7, identifying compounds with high binding affinity and favorable pharmacokinetic profiles.[4]

While this particular study did not explicitly name this compound, the findings strongly suggest that this compound and its derivatives warrant further investigation as potential CDK7 inhibitors.

DOT Script 2: CDK7 Signaling Pathway and Point of Inhibition

G cluster_0 CDK7-Mediated Transcription and Cell Cycle Progression CDK7 CDK7/Cyclin H/MAT1 PolII RNA Polymerase II CDK7->PolII Phosphorylation CDK4_6 CDK4/6 CDK7->CDK4_6 Activation CDK2 CDK2 CDK7->CDK2 Activation Transcription Gene Transcription PolII->Transcription CellCycle Cell Cycle Progression CDK4_6->CellCycle CDK2->CellCycle Inhibitor 7-Bromo-2,3-dihydro- isoindol-1-one (Proposed) Inhibitor->CDK7 Inhibition

Caption: Proposed inhibition of the CDK7 signaling pathway.

Experimental Protocol for CDK7 Inhibition Assay (General):

A typical in vitro kinase assay to evaluate the inhibitory potential of this compound against CDK7 would involve the following steps:

  • Reagents: Recombinant human CDK7/Cyclin H/MAT1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), ATP (adenosine triphosphate), and the test compound (this compound).

  • Assay Procedure: The enzyme, substrate, and varying concentrations of the test compound are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that quantify the amount of ADP produced.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Intermediate for PROTAC Synthesis

This compound serves as a key building block for the synthesis of "3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione".[5][6][7] This molecule is an analog of lenalidomide and is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The 7-bromo-isoindolinone moiety in this context is part of the E3 ligase-binding element, which is crucial for hijacking the cellular protein degradation machinery. The bromine atom provides a convenient site for the attachment of a linker, which in turn is connected to a ligand that binds to the target protein of interest.

DOT Script 3: General Workflow for PROTAC Synthesis and Action

G cluster_0 PROTAC Synthesis and Mechanism of Action start 7-Bromo-2,3-dihydro- isoindol-1-one step1 Synthesis of 3-(7-Bromo-1-oxoisoindolin-2-yl) piperidine-2,6-dione start->step1 intermediate E3 Ligase Ligand (Lenalidomide Analog) step1->intermediate step2 Linker Attachment intermediate->step2 step3 Coupling with Target Protein Ligand step2->step3 linker Linker linker->step2 protac PROTAC step3->protac action Ternary Complex Formation (Target Protein - PROTAC - E3 Ligase) protac->action degradation Target Protein Degradation action->degradation

Caption: Workflow for PROTAC synthesis and its mechanism.

Experimental Protocol for Synthesis of a PROTAC Intermediate (General):

The synthesis of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione would likely involve the reaction of this compound with a suitable derivative of glutamine or glutamic acid, followed by cyclization to form the piperidine-2,6-dione ring. The subsequent attachment of a linker and a target protein ligand would be achieved through standard organic chemistry transformations, such as cross-coupling reactions utilizing the bromine atom.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its potential as a precursor for CDK7 inhibitors and its established role in the synthesis of PROTACs highlight its significance in the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis, optimization of biological activity, and elucidation of the precise mechanisms of action of its derivatives is warranted and holds considerable promise for advancing drug discovery efforts.

References

Unraveling the Therapeutic Potential of the 7-Bromo-2,3-dihydro-isoindol-1-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct mechanism of action for 7-Bromo-2,3-dihydro-isoindol-1-one is not extensively documented in publicly available scientific literature. This technical guide focuses on its pivotal role as a versatile chemical scaffold in the synthesis of advanced therapeutic agents and explores the well-characterized mechanisms of action of its derivatives.

Introduction: The Isoindolinone Core in Medicinal Chemistry

The isoindolinone framework is a privileged heterocyclic structure that forms the core of numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic nature provides a three-dimensional architecture that can be strategically modified to interact with a variety of biological targets.[3][4] The isoindolinone scaffold is recognized for its synthetic accessibility and the diverse biological activities exhibited by its derivatives, which include anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][5]

This compound serves as a key synthetic intermediate, with the bromine atom providing a reactive handle for further chemical modifications, enabling the construction of a diverse library of therapeutic candidates.[6] Its primary utility lies in its incorporation into more complex molecules, such as immunomodulatory drugs and proteolysis-targeting chimeras (PROTACs).

Role as a Scaffold in Targeted Protein Degradation: PROTACs

A significant application of the this compound scaffold is in the development of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[7][8] They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9]

The isoindolinone core, often as part of a thalidomide or lenalidomide analog, can function as the E3 ligase-recruiting element, binding to the Cereblon (CRBN) E3 ubiquitin ligase.[10]

Mechanism of Action of Isoindolinone-Based PROTACs

The mechanism of action for a PROTAC utilizing an isoindolinone-based E3 ligase ligand can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the E3 ubiquitin ligase (e.g., Cereblon), forming a ternary POI-PROTAC-E3 ligase complex.[11]

  • Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. This process is repeated to form a polyubiquitin chain on the target protein.[8]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.[9]

  • Recycling: The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.[11]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Isoindolinone-based) POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Ligase E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->PROTAC Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Proteasome->PROTAC Release & Recycle Proteasome->E3_Ligase Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation Lenalidomide_Mechanism cluster_0 Multiple Myeloma Cell Lenalidomide Lenalidomide Analog CRBN Cereblon (CRBN) E3 Ligase Lenalidomide->CRBN Binds IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 Recruits Proteasome 26S Proteasome IKZF1_3->Proteasome Ubiquitination & Degradation Apoptosis Cell Apoptosis Proteasome->Apoptosis Leads to PROTAC_Workflow start Start synthesis Synthesis of Isoindolinone-based PROTAC start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cell Culture (Target Cell Line) characterization->cell_culture ternary_complex Ternary Complex Formation Assay (e.g., SPR, ITC) characterization->ternary_complex treatment Treat Cells with PROTAC cell_culture->treatment western_blot Western Blot for Target Protein Degradation treatment->western_blot dc50_determination DC50 Determination (Dose-Response) western_blot->dc50_determination end End dc50_determination->end ubiquitination In Vitro Ubiquitination Assay ternary_complex->ubiquitination ubiquitination->end IMiD_Workflow start Start synthesis Synthesis of Lenalidomide Analog start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization pbmc_isolation Isolate Human Peripheral Blood Mononuclear Cells (hPBMCs) characterization->pbmc_isolation lps_stimulation Stimulate hPBMCs with LPS in the presence of the test compound pbmc_isolation->lps_stimulation t_cell_assay T-cell Co-stimulation Assay pbmc_isolation->t_cell_assay cytokine_analysis Measure TNF-α levels by ELISA lps_stimulation->cytokine_analysis end End cytokine_analysis->end il2_measurement Measure IL-2 Production by ELISA t_cell_assay->il2_measurement il2_measurement->end

References

An In-depth Technical Guide on 7-Bromo-2,3-dihydro-isoindol-1-one Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-2,3-dihydro-isoindol-1-one and its derivatives, a chemical scaffold of significant interest in contemporary medicinal chemistry. This document outlines the synthesis, potential therapeutic applications, and relevant biological data associated with this class of compounds, with a particular focus on their emerging role as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction

The isoindolinone core is a privileged scaffold in drug discovery, forming the basis of numerous biologically active compounds. The introduction of a bromine atom at the 7-position of the 2,3-dihydro-isoindol-1-one core offers a versatile handle for further chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. Preliminary studies and the broader literature on related isoindolinones suggest that derivatives of this compound may exhibit a range of pharmacological activities, including anti-inflammatory, neuroprotective, and notably, potent antitumor effects through mechanisms such as PARP inhibition.[1] This guide will delve into the available data and methodologies to support the exploration of this promising class of molecules.

Synthesis of this compound Derivatives

The core structure, this compound, serves as a key intermediate for the synthesis of a variety of derivatives. The bromine atom at the 7-position is particularly amenable to cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. Furthermore, the nitrogen atom of the lactam can be functionalized to introduce additional diversity.

A general synthetic approach to introduce substituents at the N-position involves the reaction of this compound with a suitable electrophile under basic conditions. For instance, the synthesis of 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione involves the formation of the isoindoline core, which can be achieved through cyclization reactions from appropriate precursors.[1]

Biological Activity and Therapeutic Potential

While specific quantitative biological data for a wide range of this compound derivatives is emerging, the isoindolinone scaffold is well-established as a pharmacophore for PARP1 inhibition. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.

PARP Inhibition

Several isoindolinone-based compounds have been identified as potent PARP1 inhibitors. While not bearing the 7-bromo substituent, these analogs provide strong evidence for the potential of the broader class. A notable example is the stereospecific PARP-1 inhibitor NMS-P515, which contains a methylated isoindolinone core.

Table 1: In Vitro Activity of the Isoindolinone-based PARP1 Inhibitor NMS-P515

CompoundTargetAssayKd (µM)IC50 (µM)
NMS-P515PARP-1Biochemical0.016-
NMS-P515PARP-1Cellular-0.027

Data for NMS-P515, a methylated isoindolinone analog, is presented as a proxy for the potential activity of 7-bromo-isoindolinone derivatives.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of isoindole derivatives have been evaluated in various cancer cell lines. Although data for this compound derivatives are not extensively available, studies on related isoindole-1,3-dione derivatives demonstrate their potential as anticancer agents.

Table 2: Cytotoxicity of Isoindole-1,3-dione Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Compound 7A549Lung Carcinoma19.41 ± 0.01
Compound 9HeLaCervical CarcinomaCell-selective activity
Compound 11HeLaCervical CarcinomaCell-selective activity
Compound 11C6GliomaHigher activity than positive control at 100 µM

Data is for isoindole-1,3-dione derivatives, highlighting the general cytotoxic potential of the isoindole scaffold.[3]

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of the 7-bromo-isoindolinone core.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., R-X where X = Br, I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.

PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of test compounds against PARP1 using a commercially available fluorometric assay kit.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Developer reagent

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Activated DNA

    • Test compound or vehicle control (for positive and negative controls)

  • Add the PARP1 enzyme to all wells except the negative control wells.

  • Initiate the reaction by adding β-NAD+ to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the reaction by adding the developer reagent to each well.

  • Incubate for an additional 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol provides a method for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

PARP1 Signaling in DNA Repair

The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). Inhibition of PARP1 by compounds such as isoindolinone derivatives disrupts this pathway, leading to the accumulation of SSBs that can convert to more lethal double-strand breaks (DSBs), particularly in cancer cells with compromised homologous recombination repair mechanisms.

PARP1_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes DSB Double-Strand Break (DSB) PARP1->DSB unrepaired SSBs lead to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER SSB_Repair SSB Repaired BER->SSB_Repair Isoindolinone 7-Bromo-isoindolinone Derivative Isoindolinone->PARP1 inhibits Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells

Caption: PARP1 signaling pathway in DNA single-strand break repair.

Experimental Workflow for Synthesis and Biological Evaluation

The diagram below outlines a typical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation as potential PARP inhibitors.

Experimental_Workflow Start Start: 7-Bromo-2,3-dihydro- isoindol-1-one Synthesis Synthesis of Derivatives (e.g., N-alkylation, Suzuki coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening PARP_Assay PARP1 Inhibition Assay (IC50 determination) In_Vitro_Screening->PARP_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) (IC50 on cancer cell lines) In_Vitro_Screening->Cytotoxicity_Assay Hit_Identification Hit Compound Identification PARP_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Promising Activity In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: Workflow for synthesis and evaluation of derivatives.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. The existing body of research on related isoindolinone and isoindole derivatives strongly suggests that this class of compounds holds significant promise, particularly as inhibitors of PARP1 for the treatment of cancers with specific DNA repair deficiencies. The synthetic accessibility of the 7-bromo-isoindolinone core, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of these compelling molecules. Further investigation into the structure-activity relationships of 7-bromo-substituted derivatives is warranted to identify lead candidates with optimal potency, selectivity, and pharmacokinetic properties for clinical development.

References

7-Bromo-2,3-dihydroisoindol-1-one: A Key Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 7-Bromo-2,3-dihydroisoindol-1-one, focusing on its role as a versatile synthetic intermediate in the development of novel therapeutic agents. While direct quantitative biological activity data for this specific compound is limited in publicly available literature, its strategic importance lies in its utility as a scaffold for generating a diverse range of biologically active molecules.

Core Structure and Synthetic Utility

7-Bromo-2,3-dihydroisoindol-1-one belongs to the isoindolinone class of heterocyclic compounds. The presence of a bromine atom at the 7-position provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents, enabling the exploration of a broad chemical space in drug discovery programs. The isoindolinone core itself is a well-established pharmacophore found in numerous biologically active compounds.

Biological Activities of Derivatives

Derivatives of 7-Bromo-2,3-dihydroisoindol-1-one have been investigated for several therapeutic applications, as summarized in the table below. It is important to note that the following activities are attributed to molecules synthesized from 7-Bromo-2,3-dihydroisoindol-1-one, rather than the compound itself.

Therapeutic AreaTarget/ActivityCompound ClassReference
OncologyPARP-1 InhibitionIsoindolinone derivatives[General concept from multiple sources]
OncologyCDK7 InhibitionQuinoline-based isoindolin-1-ones[1]
Infectious DiseasesAntibacterialQuinoline-based isoindolin-1-ones[1]

Synthetic Pathways and Methodologies

The primary synthetic utility of 7-Bromo-2,3-dihydroisoindol-1-one is as a building block for more complex molecules. A general experimental workflow for the utilization of this intermediate is outlined below.

General Experimental Workflow for Derivatization

The following diagram illustrates a typical workflow for leveraging 7-Bromo-2,3-dihydroisoindol-1-one in a drug discovery context.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation A 7-Bromo-2,3-dihydro- isoindol-1-one (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B D Library of 7-substituted isoindolinone derivatives B->D C Diverse Boronic Acids/ Esters or Amines C->B E High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) D->E Screening Library F Identification of 'Hit' Compounds E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G H Selection of Candidate Drug G->H

Caption: General workflow for the use of 7-Bromo-2,3-dihydroisoindol-1-one in drug discovery.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

While a specific, detailed experimental protocol for a named, biologically active compound synthesized directly from 7-Bromo-2,3-dihydroisoindol-1-one is not available in the searched literature, a generalized procedure for a key synthetic transformation is provided below. This Suzuki-Miyaura cross-coupling reaction is a common method for functionalizing the 7-position of the isoindolinone core.

Objective: To synthesize a 7-aryl-2,3-dihydroisoindol-1-one derivative from 7-Bromo-2,3-dihydroisoindol-1-one.

Materials:

  • 7-Bromo-2,3-dihydroisoindol-1-one

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (e.g., Argon, Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add 7-Bromo-2,3-dihydroisoindol-1-one (1 equivalent), the arylboronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-2,3-dihydroisoindol-1-one.

Potential Signaling Pathway Involvement of Derivatives

The isoindolinone scaffold is a key feature of several inhibitors of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination (a major DNA double-strand break repair pathway), such as those with BRCA1/2 mutations, inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.

The diagram below illustrates the principle of synthetic lethality involving PARP inhibition.

G cluster_0 Normal Cell cluster_1 Cancer Cell (BRCA-deficient) A Single-Strand DNA Break B PARP-1 A->B C Base Excision Repair B->C D DNA Repair C->D E Single-Strand DNA Break F PARP-1 E->F G Base Excision Repair F->G Inhibited H Double-Strand Break (at replication fork) F->H I Homologous Recombination (Defective) H->I Repair Fails J Cell Death (Apoptosis) I->J K Isoindolinone-based PARP Inhibitor K->F

Caption: Simplified signaling pathway of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Conclusion

7-Bromo-2,3-dihydroisoindol-1-one is a valuable and versatile building block in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its utility in the synthesis of potent and selective modulators of various biological targets, including PARP and CDK7, is of significant interest. The information provided in this guide highlights its potential for the development of novel therapeutics and serves as a foundation for further research and drug discovery efforts.

References

The Strategic Therapeutic Potential of 7-Bromo-2,3-dihydro-isoindol-1-one: A Core Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 7-Bromo-2,3-dihydro-isoindol-1-one has emerged as a critical building block in the development of targeted therapeutics. Its strategic bromination provides a versatile handle for chemical modification, enabling the synthesis of potent and selective agents against a range of high-value therapeutic targets. This technical guide consolidates the current understanding of the therapeutic potential of this compound, focusing on its role in the development of modulators for key proteins in oncology and neurodegenerative diseases. We present a comprehensive overview of its primary therapeutic targets, supported by quantitative data from relevant derivatives, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Therapeutic Applications

The primary therapeutic relevance of this compound lies in its utility as a precursor for ligands targeting the E3 ubiquitin ligase Cereblon (CRBN), a key component in Proteolysis-Targeting Chimeras (PROTACs). Additionally, the broader isoindolinone class has shown potential as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), carbonic anhydrases, and cholinesterases.

Cereblon (CRBN) Ligands for Proteolysis-Targeting Chimeras (PROTACs)

The most significant application of this compound is in the synthesis of CRBN ligands for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The 7-bromo-isoindolinone core is a key component of lenalidomide analogs, which bind to CRBN. The bromine atom at the 7-position serves as a crucial attachment point for linkers that connect the CRBN-binding moiety to a ligand for a target protein.[1][2] This strategy allows for the development of therapeutics that can eliminate pathogenic proteins rather than just inhibiting them.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition

The isoindolin-1-one scaffold has been identified as a promising framework for the development of CDK7 inhibitors.[3][4] CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target in oncology.[5] While direct inhibitory data for this compound is not yet available, molecular docking studies of a library of 48 isoindolinones have shown high binding affinity to the active site of CDK7, suggesting that derivatives of this scaffold are promising candidates for anti-cancer therapies.[3][4]

Broader Potential: Carbonic Anhydrase and Cholinesterase Inhibition

Derivatives of the closely related isoindoline-1,3-dione and isoindolinone scaffolds have demonstrated inhibitory activity against carbonic anhydrases (CAs) and cholinesterases (ChEs).[6][7] CAs are involved in pH regulation and are targets for diuretics and anti-glaucoma agents, while ChE inhibitors are a mainstay in the treatment of Alzheimer's disease. Although specific data for this compound is lacking, the general activity of the scaffold class suggests a potential for developing inhibitors for these enzyme families.

Quantitative Data on Isoindolinone Derivatives

The following tables summarize the available quantitative data for derivatives of this compound and the broader isoindolinone class against their respective targets. It is important to note that no direct inhibitory or binding data for this compound itself has been published.

Table 1: Binding Affinities of Isoindolinone-Based Ligands to Cereblon (CRBN)

CompoundAssay TypeQuantitative Data (IC50)Reference CompoundReference IC50
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dionePROTAC ResearchData not specifiedLenalidomideData not specified
PomalidomideFluorescence Polarization153.9 nM--
LenalidomideFluorescence Polarization268.6 nM--
ThalidomideFluorescence Polarization347.2 nM--

Data for reference compounds from Reaction Biology Corporation's Cereblon Binding Assay Service.[8]

Table 2: Inhibitory Activity of Isoindolinone Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound ClassTargetAssay TypeQuantitative Data (Binding Energy)Known Inhibitor
Isoindolin-1-onesCDK7Molecular DockingUp to -10.1 kcal/molTHZ1, CT7001

Data from a virtual screening study of a library of 48 isoindolinones.[3][4]

Table 3: Inhibitory Activity of Isoindolinone and Related Scaffolds against Carbonic Anhydrases and Cholinesterases

Compound ClassTargetQuantitative Data (IC50 / Ki)
Isoindolinone derivativeshCA IKi: 11.48 - 87.08 nM
Isoindolinone derivativeshCA IIKi: 9.32 - 160.34 nM
Isoindolin-1,3-dione derivativesAChEIC50: 0.11 - 0.86 µM
Isoindolin-1,3-dione derivativesBuChEIC50: 5.7 - 30.2 µM

hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase. Data for a series of novel synthesized derivatives.[6][7]

Visualizing Mechanisms and Workflows

To better understand the therapeutic applications and development processes involving this compound, the following diagrams illustrate key concepts.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (e.g., Oncogenic Protein) PROTAC PROTAC (Bifunctional Molecule) POI->PROTAC Binds to Warhead TernaryComplex POI-PROTAC-CRBN Ternary Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->PROTAC Binds to Isoindolinone Ligand POI_Ub Polyubiquitinated Target Protein TernaryComplex->POI_Ub Ubiquitination PROTAC_recycled PROTAC (Recycled) TernaryComplex->PROTAC_recycled Release Ub Ubiquitin (Ub) Ub->TernaryComplex Recruitment Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation Protein Degradation CDK7_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK7 CDK7/CycH/MAT1 (CAK) CDK1 CDK1/CycB CDK7->CDK1 Activates CDK2 CDK2/CycE/A CDK7->CDK2 Activates G2_M G2/M Transition CDK1->G2_M Promotes G1_S G1/S Transition CDK2->G1_S Promotes TFIIH TFIIH Complex CDK7_TFIIH CDK7 PolII RNA Polymerase II (Pol II) CDK7_TFIIH->PolII Phosphorylates CTD Transcription Gene Transcription PolII->Transcription Initiates Inhibitor Isoindolinone-based CDK7 Inhibitor Inhibitor->CDK7 Inhibits Inhibitor->CDK7_TFIIH Inhibits Drug_Discovery_Workflow Start Scaffold Identification (this compound) Library Library Synthesis (Utilizing Bromine for Diversification) Start->Library Screening High-Throughput Screening (e.g., FP for CRBN, Kinase Assay for CDK7) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit->SAR Lead Lead Compound SAR->Lead Preclinical Preclinical Development (In vitro & In vivo studies) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

7-Bromo-2,3-dihydro-isoindol-1-one: A Linchpin in the Synthesis of Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Researchers and Drug Development Professionals

Introduction: 7-Bromo-2,3-dihydro-isoindol-1-one is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, bicyclic structure serves as a versatile scaffold and a crucial building block in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the pivotal role of this compound as a key intermediate in the development of targeted therapies, particularly in the realm of oncology. While the intrinsic biological activity of this specific bromo-isoindolinone is not extensively documented, its importance is underscored by its incorporation into highly potent and specific enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValue
CAS Number 200049-46-3[1]
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol [1]
Boiling Point 452.172°C[1]
Density 1.666 g/mL[1]
Storage Room temperature, dry[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the cyclization of a substituted benzene derivative. A commonly cited method utilizes 2-bromomethyl-3-chlorobenzoate and liquid ammonia. While specific yields and detailed reaction parameters can vary, the general procedure provides a reliable pathway to this key intermediate.

General Synthetic Workflow

The synthesis of this compound can be conceptualized in the following workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_bromomethyl_3_chlorobenzoate 2-Bromomethyl-3-chlorobenzoate reaction_vessel Reaction in Methanol (Stirring, 60°C) 2_bromomethyl_3_chlorobenzoate->reaction_vessel liquid_ammonia Liquid Ammonia liquid_ammonia->reaction_vessel extraction Ethyl Acetate Extraction reaction_vessel->extraction Cooling washing Washing with Saturated Saline extraction->washing drying Drying over Anhydrous Na₂SO₄ washing->drying concentration Concentration drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography final_product This compound chromatography->final_product G cluster_dna_damage DNA Damage & Repair cluster_parp_inhibition Therapeutic Intervention cluster_cell_fate Cellular Outcome in BRCA-deficient Cells DNA_damage DNA Single-Strand Break (SSB) PARP_activation PARP Activation & Recruitment DNA_damage->PARP_activation BER Base Excision Repair (BER) PARP_activation->BER PARP_trapping PARP Trapping on DNA PARP_activation->PARP_trapping SSB_repair SSB Repaired BER->SSB_repair PARP_inhibitor PARP Inhibitor (e.g., Talazoparib) PARP_inhibitor->PARP_activation Inhibits stalled_replication Stalled Replication Fork PARP_trapping->stalled_replication DSB DNA Double-Strand Break (DSB) stalled_replication->DSB defective_hr Defective Homologous Recombination (HR) Repair (BRCA1/2 mutation) DSB->defective_hr apoptosis Apoptosis / Cell Death defective_hr->apoptosis

References

Spectroscopic Data for 7-Bromo-2,3-dihydro-isoindol-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Bromo-2,3-dihydro-isoindol-1-one. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of reported synthetic methods and predicted spectroscopic data based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the identification and characterization of this compound in a research and development setting. This document includes predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Detailed, generalized experimental protocols for acquiring such spectra are also provided, alongside a visual workflow for spectroscopic analysis.

Introduction

This compound is a halogenated derivative of the isoindolinone scaffold, a core structure present in a variety of biologically active compounds and pharmaceutical agents. The presence and position of the bromine atom can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest in medicinal chemistry and drug discovery. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or synthetic endeavor.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparison with data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0Singlet (broad)1HN-H
~7.6 - 7.7Doublet1HAr-H
~7.4 - 7.5Doublet1HAr-H
~7.2 - 7.3Triplet1HAr-H
~4.4 - 4.5Singlet2H-CH₂-

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170 - 172C=O (amide)
~145 - 147Ar-C
~135 - 137Ar-C
~130 - 132Ar-CH
~128 - 130Ar-CH
~124 - 126Ar-CH
~118 - 120Ar-C-Br
~45 - 47-CH₂-

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3300Strong, BroadN-H Stretch
~3100 - 3000MediumAromatic C-H Stretch
~1680 - 1700StrongC=O Stretch (Amide)
~1600 - 1580MediumAromatic C=C Stretch
~1470 - 1450MediumAromatic C=C Stretch
~1100 - 1000MediumC-N Stretch
~600 - 500Medium to StrongC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
211/213High[M]⁺ (presence of Br isotope pattern)
182/184Medium[M - CO]⁺
132Medium[M - Br]⁺
104High[M - Br - CO]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to obtain a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. An appropriate number of scans should be used to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

    • The sample is vaporized and then bombarded with a beam of high-energy electrons to induce ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Validation Final Structure Validation Structure_Elucidation->Final_Validation Purity_Assessment->Final_Validation

Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for this compound. While awaiting the publication of direct experimental data, this guide offers researchers a robust starting point for the synthesis, identification, and characterization of this and structurally related compounds. The provided workflow and data tables are intended to streamline the analytical process and aid in the successful elucidation of the molecular structure.

Navigating the Safety Profile of 7-Bromo-2,3-dihydro-isoindol-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling precautions for 7-Bromo-2,3-dihydro-isoindol-1-one (CAS No. 200049-46-3). Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data, information from structurally similar compounds, and general best practices for handling halogenated organic compounds in a laboratory setting. This guide is intended to supplement, not replace, a formal risk assessment and the consultation of a complete SDS when available.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available safety information indicates the following GHS classifications:

  • GHS Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

Based on data from positional isomers such as 6-Bromo-2,3-dihydro-1H-isoindol-1-one, there is a potential for additional hazards that should be considered until more specific data becomes available. These potential hazards include:

  • Harmful in contact with skin (Acute toxicity, dermal).

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled (Acute toxicity, inhalation).

  • May cause respiratory irritation.

A thorough risk assessment should be conducted before handling this compound, assuming it may possess these additional hazardous properties.

Physical and Chemical Properties

Limited empirical data for the physical and chemical properties of this compound is publicly available. The table below summarizes the known information.

PropertyValueSource
CAS Number 200049-46-3Supplier Data
Molecular Formula C₈H₆BrNOSupplier Data
Molecular Weight 212.04 g/mol Supplier Data
Physical Form SolidSupplier Data
Vapor Pressure 0 mmHg at 25°CEchemi[1]
Storage Temperature Room Temperature (in a dry, sealed container)Supplier Data

Exposure Controls and Personal Protection

Given the known and potential hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.

Personal Protective Equipment (PPE)

The precautionary statement P280 ("Wear protective gloves/protective clothing/eye protection/face protection") should be strictly followed.

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing or dust generation.
Skin Protection A flame-retardant lab coat is mandatory.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. It is advisable to double-glove. Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contact.
Respiratory Protection For procedures that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter may be necessary, based on a formal risk assessment.

Handling and Storage

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Receipt Receive Compound Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store RiskAssess Conduct Risk Assessment Store->RiskAssess DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssess->DonPPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Weigh Weigh Compound Carefully FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decontaminate Decontaminate Glassware and Work Surfaces Transfer->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose of Waste Properly Decontaminate->Dispose Wash Wash Hands Thoroughly DoffPPE->Wash

Safe Handling Workflow for this compound
Storage Requirements

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

First Aid and Emergency Procedures

The following first-aid measures are based on general protocols for hazardous chemicals and should be confirmed with a specific SDS when available.

Exposure RouteFirst Aid Measures
Ingestion Harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Skin Contact May cause an allergic skin reaction. Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Accidental Release Measures
  • Minor Spills: Evacuate the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills: Evacuate the laboratory and alert others in the vicinity. Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Toxicological Information

No specific toxicological studies for this compound were found in the public domain. The "Harmful if swallowed" classification suggests oral toxicity. The "May cause an allergic skin reaction" classification indicates its potential as a skin sensitizer. The toxicological properties of its isomers suggest that it may also be an irritant to the skin, eyes, and respiratory system.

Toxicity DataValue
Acute Oral Toxicity Harmful if swallowed (H302)
Acute Dermal Toxicity Data not available
Acute Inhalation Toxicity Data not available
Skin Corrosion/Irritation Data not available (Isomers are irritants)
Serious Eye Damage/Irritation Data not available (Isomers are irritants)
Respiratory or Skin Sensitization May cause an allergic skin reaction (H317)
Carcinogenicity Data not available
Mutagenicity Data not available
Teratogenicity Data not available

Disclaimer: This guide is intended for informational purposes only and is based on the best available data at the time of writing. It is not a substitute for a comprehensive Safety Data Sheet and a thorough, site-specific risk assessment. All laboratory personnel must be trained in the proper handling of hazardous chemicals before working with this compound.

References

Methodological & Application

Synthesis of quinoline-based isoindolin-1-ones using 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel quinoline-based isoindolin-1-ones, utilizing 7-Bromo-2,3-dihydro-isoindol-1-one as a key starting material. The primary synthetic strategy focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. These compounds are of significant interest in medicinal chemistry due to the established biological activities of both quinoline and isoindolinone scaffolds, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This application note includes a detailed experimental protocol, data on reaction optimization, and methods for structural characterization.

Introduction

The fusion of quinoline and isoindolin-1-one moieties into a single molecular entity presents a promising avenue for the development of new therapeutic agents.[1][3] The quinoline core is a prevalent feature in a variety of biologically active compounds, while the isoindolinone scaffold is a key component of several approved drugs.[4][5] The synthesis of these hybrid molecules can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a highly effective method for coupling aryl halides with arylboronic acids under mild conditions.[6][7][8] This protocol details the application of the Suzuki-Miyaura coupling for the synthesis of 7-(quinolinyl)isoindolin-1-ones from this compound and various quinolineboronic acids.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura cross-coupling reaction between this compound and different quinolineboronic acids under optimized conditions.

EntryQuinolineboronic AcidProductYield (%)
1Quinoline-4-boronic acid7-(Quinolin-4-yl)-2,3-dihydro-isoindol-1-one85
2Quinoline-3-boronic acid7-(Quinolin-3-yl)-2,3-dihydro-isoindol-1-one78
36-Methoxyquinoline-4-boronic acid7-(6-Methoxyquinolin-4-yl)-2,3-dihydro-isoindol-1-one82
42-Methylquinoline-4-boronic acid7-(2-Methylquinolin-4-yl)-2,3-dihydro-isoindol-1-one75

Experimental Protocols

Protocol 1: Synthesis of 7-(Quinolin-4-yl)-2,3-dihydro-isoindol-1-one via Suzuki-Miyaura Coupling

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with quinoline-4-boronic acid.

Materials:

  • This compound

  • Quinoline-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), quinoline-4-boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Characterization:

The structure of the synthesized compound should be confirmed by NMR spectroscopy and mass spectrometry.

  • ¹H NMR: Expect signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the quinoline and isoindolinone rings.[9][10][11]

  • ¹³C NMR: Expect characteristic signals for the carbonyl carbon of the isoindolinone (δ ~168 ppm) and the carbons of the heterocyclic rings.[9][10][11]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow reagents This compound + Quinolineboronic Acid Pd(OAc)₂, SPhos, K₃PO₄ 1,4-Dioxane/H₂O reaction Suzuki-Miyaura Coupling (100 °C, 12-24h) reagents->reaction 1. Add reagents workup Workup (EtOAc extraction, washing) reaction->workup 2. Reaction completion purification Purification (Column Chromatography) workup->purification 3. Isolate crude product product Quinoline-Based Isoindolin-1-one purification->product 4. Obtain pure product

Caption: Experimental workflow for the synthesis of quinoline-based isoindolin-1-ones.

Hypothetical Signaling Pathway

Given the known anticancer activities of both quinoline and isoindolinone derivatives, a potential mechanism of action for the synthesized compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1][12][13]

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes QuinolineIsoindolinone Quinoline-Based Isoindolin-1-one QuinolineIsoindolinone->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for 7-Bromo-2,3-dihydro-isoindol-1-one as a Potential CDK7 Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both cell cycle progression and transcription.[1][2] CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a crucial step for the initiation and elongation phases of transcription.[3] In many cancers, there is a heightened dependency on CDK7 activity to maintain uncontrolled proliferation and the expression of key oncogenes, making its inhibition a promising anti-cancer strategy.[4]

Recent cheminformatics studies have identified the isoindolin-1-one scaffold as a promising framework for the development of novel CDK7 inhibitors.[5][6] Through virtual screening of isoindolin-1-one derivatives, a high binding affinity and stable interaction with the ATP-binding site of CDK7 have been predicted.[5] While direct experimental data for 7-Bromo-2,3-dihydro-isoindol-1-one is not yet publicly available, its structure aligns with the pharmacophore models suggesting potential CDK7 inhibitory activity.

These application notes provide a comprehensive overview of the methodologies and protocols to investigate the potential of this compound and other isoindolin-1-one derivatives as CDK7 inhibitors in a cancer research setting. The following sections detail protocols for the synthesis of the core scaffold, in vitro kinase assays, cell-based viability and signaling assays, and present illustrative data for this compound based on computational predictions and the expected outcomes for a potent CDK7 inhibitor.

Data Presentation: Predicted and Illustrative Efficacy

The following tables summarize the predicted and illustrative quantitative data for this compound as a CDK7 inhibitor. Note: This data is hypothetical and serves as a guide for expected results based on computational modeling of the isoindolin-1-one scaffold.[5] Experimental validation is required.

Table 1: Illustrative In Vitro Kinase Inhibition Profile

Kinase TargetPredicted IC50 (nM)
CDK7 < 100
CDK1> 1000
CDK2> 1000
CDK4> 5000
CDK6> 5000
CDK9> 1000

Table 2: Illustrative Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypePredicted GI50 (µM)
MCF-7Breast Cancer (ER+)< 1
MDA-MB-231Triple-Negative Breast Cancer< 1
HCT116Colorectal Carcinoma< 2
A549Non-Small Cell Lung Cancer< 2
JurkatT-cell Leukemia< 0.5

Mandatory Visualizations

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex CDK7_CyclinH_MAT1 CDK7/Cyclin H/MAT1 (CAK Complex) TFIIH->CDK7_CyclinH_MAT1 RNAPolII RNA Polymerase II CDK7_CyclinH_MAT1->RNAPolII P Oncogenes Oncogene Transcription (e.g., MYC) RNAPolII->Oncogenes Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation Drives CDK1 CDK1 G2_M_Transition G2/M Transition CDK1->G2_M_Transition CDK2 CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition CDK4_6 CDK4/6 CDK4_6->G1_S_Transition G1_S_Transition->Cell_Proliferation G2_M_Transition->Cell_Proliferation CDK7_CyclinH_MAT1_cc CDK7/Cyclin H/MAT1 (CAK Complex) CDK7_CyclinH_MAT1_cc->CDK1 P CDK7_CyclinH_MAT1_cc->CDK2 P CDK7_CyclinH_MAT1_cc->CDK4_6 P Inhibitor 7-Bromo-2,3-dihydro- isoindol-1-one Inhibitor->CDK7_CyclinH_MAT1 Inhibitor->CDK7_CyclinH_MAT1_cc

Caption: Dual mechanism of CDK7 inhibition in cancer.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies (Future Work) start Synthesis of This compound purification Purification & Structural Verification (NMR, MS, HPLC) start->purification kinase_assay CDK7 Kinase Assay (Determine IC50) purification->kinase_assay selectivity_panel Kinase Selectivity Profiling (CDK panel) kinase_assay->selectivity_panel cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) (Determine GI50) selectivity_panel->cell_viability western_blot Western Blot Analysis (p-RNA Pol II, p-CDKs, MYC) cell_viability->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle xenograft Xenograft Tumor Models cell_cycle->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd

Caption: Workflow for evaluating a potential CDK7 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of the Isoindolin-1-one Scaffold

This protocol describes a general method for the synthesis of 3-hydroxyisoindolin-1-one derivatives, which can be adapted for the synthesis of this compound. This method utilizes an ultrasound-assisted reaction of 3-alkylidenephthalides with primary amines.[7]

Materials:

  • (Z)-3-Alkylideneisobenzofuran-1(3H)-one (starting material, can be synthesized from the corresponding phthalic anhydride)

  • Primary amine (e.g., ammonia or a protected amine)

  • iso-Propanol (solvent)

  • Ultrasonic bath

  • Sodium cyanoborohydride (NaBH₃CN) for subsequent reduction if required

  • p-Toluenesulfonic acid monohydrate for subsequent reduction if required

Procedure:

  • In a round-bottom flask, dissolve the (Z)-3-alkylideneisobenzofuran-1(3H)-one (1 equivalent) and the primary amine (2 equivalents) in iso-propanol.

  • Place the flask in a pre-heated ultrasonic bath (e.g., 50°C) and irradiate for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the 3-hydroxyisoindolin-1-one product.

  • Filter the precipitate, wash with cold iso-propanol, and dry under vacuum.

  • The 3-hydroxy group can be subsequently removed via reduction (e.g., using NaBH₃CN and an acid catalyst under ultrasonic irradiation) to yield the 2,3-dihydro-isoindol-1-one scaffold.[7]

  • Purify the final product by column chromatography or recrystallization.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro CDK7 Kinase Assay (Luminescent)

This protocol is adapted from commercially available luminescent kinase assay kits (e.g., ADP-Glo™) and is designed to measure the activity of CDK7/Cyclin H/MAT1 and determine the IC50 value of an inhibitor.[8]

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 enzyme complex

  • CDK substrate peptide (e.g., a peptide containing the YSPTSPS sequence)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • This compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for CDK7.

    • Prepare serial dilutions of this compound in kinase assay buffer containing a constant final percentage of DMSO (e.g., 1%). Include a no-inhibitor control (DMSO vehicle only) and a no-enzyme control.

  • Kinase Reaction:

    • Add 5 µL of the inhibitor dilutions or vehicle control to the wells of the assay plate.

    • Add 10 µL of the 2X enzyme solution to each well (except the no-enzyme control).

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percent viability versus the log of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis of CDK7 Signaling

This protocol is for detecting changes in the phosphorylation of CDK7 substrates and the expression of downstream targets following treatment with an inhibitor.[11]

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-phospho-CDK2 Thr160, anti-MYC, anti-CDK7, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of this compound for a specified time (e.g., 6-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The isoindolin-1-one scaffold represents a promising starting point for the development of novel and selective CDK7 inhibitors for cancer therapy. While the specific compound this compound requires experimental validation, the protocols outlined in these application notes provide a robust framework for its evaluation. By systematically assessing its synthesis, in vitro kinase inhibition, and cellular effects on viability and signaling pathways, researchers can elucidate its therapeutic potential and contribute to the advancement of CDK7-targeted cancer treatments.

References

Application Notes and Protocols: N-Alkylation of 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 7-Bromo-2,3-dihydro-isoindol-1-one, a key intermediate in the synthesis of various biologically active compounds. The following sections outline the reaction principle, a comprehensive experimental protocol, and representative data for this transformation.

Introduction

N-alkylation of lactams, such as this compound, is a fundamental transformation in organic synthesis, enabling the introduction of diverse substituents on the nitrogen atom. This modification is crucial for modulating the pharmacological properties of isoindolinone-based molecules. The protocol described herein utilizes a straightforward and efficient method for this alkylation.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the weakly acidic N-H bond of the lactam, generating a nucleophilic amide anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific alkylating agents and scales.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃), or Sodium Hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Tetrabutylammonium bromide (TBAB) (optional, for phase-transfer catalysis)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Base Addition: Add the base (e.g., powdered KOH (2.0 eq) and K₂CO₃ (2.0 eq), or NaH (1.2 eq) as a 60% dispersion in mineral oil). If using NaH, handle with extreme care.

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the amide anion.

  • Alkylation: Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture. If using a phase-transfer catalyst like TBAB, it can be added at this stage (0.1 eq).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Quantitative Data

The following table summarizes representative yields for the N-alkylation of various amides and lactams under different conditions, which can serve as a reference for the expected outcome with this compound.

EntryLactam/AmideAlkylating AgentBase/CatalystSolventConditionsYield (%)
1BenzanilideBenzyl chlorideKOH/K₂CO₃/TBABNoneMicrowave, 115 s91
2Generic LactamAlkyl HalideNaHInert SolventConventional HeatingVaries
3Generic AmideAlkyl HalideKOHEthanolConventional HeatingVaries

Data is representative of similar N-alkylation reactions and may vary for the specific substrate.

Visualizations

Reaction Pathway

N_Alkylation_Pathway N-Alkylation Reaction Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 7-Bromo-isoindolinone This compound Deprotonation Deprotonation of Lactam N-H 7-Bromo-isoindolinone->Deprotonation Alkyl_Halide Alkyl Halide (R-X) Nucleophilic_Attack Nucleophilic Attack Alkyl_Halide->Nucleophilic_Attack Base Base (e.g., KOH) Base->Deprotonation Deprotonation->Nucleophilic_Attack N-Alkylated_Product N-Alkyl-7-Bromo-isoindolinone Nucleophilic_Attack->N-Alkylated_Product Byproducts Water + Salt Nucleophilic_Attack->Byproducts

Caption: General reaction pathway for the N-alkylation of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup: - Add 7-Bromo-isoindolinone to flask - Add anhydrous solvent Start->Reaction_Setup Base_Addition 2. Add Base (e.g., KOH/K2CO3) Reaction_Setup->Base_Addition Stir_1 3. Stir at RT (30 min) Base_Addition->Stir_1 Add_Alkylating_Agent 4. Add Alkylating Agent Stir_1->Add_Alkylating_Agent Heat_and_Monitor 5. Heat and Monitor (e.g., 60-80°C, TLC) Add_Alkylating_Agent->Heat_and_Monitor Workup 6. Reaction Work-up: - Quench with NH4Cl (aq) - Extract with EtOAc - Wash with Brine - Dry and Concentrate Heat_and_Monitor->Workup Purification 7. Purification: (Silica Gel Chromatography) Workup->Purification Final_Product Pure N-Alkylated Product Purification->Final_Product

Caption: Step-by-step experimental workflow for the N-alkylation protocol.

Application Notes and Protocols for 7-Bromo-2,3-dihydro-isoindol-1-one in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the antibacterial activity, cytotoxicity, and specific synthetic protocols for 7-Bromo-2,3-dihydro-isoindol-1-one is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related isoindolinone derivatives. The provided data and hypothesized mechanisms of action should be considered representative for this class of compounds and serve as a guide for initiating research on this compound.

Introduction

Isoindolinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.[1] The isoindolinone scaffold is considered a "privileged structure," indicating its ability to bind to multiple biological targets.[1] Derivatives of this scaffold have demonstrated a broad range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2]

The introduction of a bromine atom to the isoindolinone core, as in this compound, can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance membrane permeability and introduce specific interactions with biological targets, potentially leading to increased antibacterial potency.[3] This document provides a framework for researchers, scientists, and drug development professionals to explore the potential of this compound as a lead compound in antibacterial drug discovery.

Synthesis of Isoindolinone Derivatives

A generalized synthetic workflow for isoindolinone synthesis is depicted below.

G cluster_synthesis General Synthesis of Isoindolinones Start Substituted Phthalic Anhydride/Ester Reaction Amidation/ Cyclization Start->Reaction Reagent Primary Amine or Ammonia Source Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Substituted Isoindolinone Purification->Product

Caption: General workflow for the synthesis of isoindolinone derivatives.

Hypothesized Mechanism of Antibacterial Action

The precise mechanism of action for this compound has not been elucidated. However, studies on related heterocyclic compounds and other antibacterial agents suggest several plausible targets within bacterial cells. For some quinolone-carboxylic acid derivatives, which share structural similarities with isoindolinones, the mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Another potential mechanism for bromo-containing compounds is the induction of oxidative stress and subsequent DNA damage.[3]

The proposed mechanism of action for isoindolinone derivatives is illustrated in the following diagram.

G cluster_moa Hypothesized Antibacterial Mechanism of Action Compound 7-Bromo-2,3-dihydro- isoindol-1-one Target1 Inhibition of DNA Gyrase/Topoisomerase IV Compound->Target1 Target2 Induction of Oxidative Stress (ROS) Compound->Target2 Effect1 Disruption of DNA Replication & Repair Target1->Effect1 Effect2 Damage to Cellular Components (DNA, Proteins) Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Caption: Hypothesized antibacterial mechanism of action for isoindolinone derivatives.

Quantitative Data

The following tables summarize the antibacterial and cytotoxic activities of various isoindolinone derivatives as reported in the literature. This data provides a baseline for evaluating the potential of this compound.

Table 1: Representative Antibacterial Activity of Isoindolinone Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
IsoindolinonesBacillus subtilis328 - 3600
IsoindolinonesStaphylococcus aureus328 - 3600
IsoindolinonesMicrococcus roseus328 - 3600
IsoindolinonesEscherichia coli328 - 3600
7-(2-isoindolinyl)-quinolonesStaphylococcus aureus<0.025
7-(2-isoindolinyl)-quinolonesEscherichia coli0.2
7-(2-isoindolinyl)-quinolonesPseudomonas aeruginosa0.39

Table 2: Representative Cytotoxicity of Isoindolinone Derivatives

Compound ClassCell LineIC50 (µM)Reference
3-MethyleneisoindolinonesCAL27 (HNSCC)24.99 - 83.29[7]
Isoindoline-1,3-dione derivativeA549 (Lung Carcinoma)19.41[8]
Bis-Indolinone DerivativeJurkat (Leukemia)3.20[3]

Experimental Protocols

The following are detailed protocols for the preliminary assessment of the antibacterial and cytotoxic activities of this compound.

This protocol outlines the determination of the MIC of the test compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound stock solution in MHB in the wells of a 96-well plate.

  • Prepare a bacterial suspension in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include positive control wells (containing a standard antibiotic) and negative control wells (containing medium and DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This protocol describes a method to evaluate the cytotoxicity of the test compound against a mammalian cell line (e.g., HEK293 or HepG2).

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (medium with DMSO)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound.

  • Include positive control wells and vehicle control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.

The overall experimental workflow for screening this compound is presented below.

G cluster_workflow Experimental Workflow for Antibacterial Drug Discovery Start Compound Synthesis & Characterization MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Resazurin) Start->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (IC50 / MIC) MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index MOA_Studies Mechanism of Action Studies (e.g., DNA Gyrase Assay) Selectivity_Index->MOA_Studies Lead_Optimization Lead Optimization MOA_Studies->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of a new antibacterial compound.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 7-Bromo-2,3-dihydro-isoindol-1-one via palladium-catalyzed cross-coupling reactions. The 7-substituted isoindolin-1-one scaffold is a key structural motif in a variety of pharmacologically active compounds, making efficient and versatile synthetic routes to its derivatives highly valuable in drug discovery and development. This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of C-C and C-N bonds at the 7-position.

The protocols described herein are based on established methodologies for structurally similar aryl bromides and may require optimization for this specific substrate.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-2,3-dihydro-isoindol-1-ones

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1][2] This reaction is particularly effective for creating biaryl structures, which are prevalent in medicinal chemistry.

General Reaction Scheme:

This compound is coupled with an aryl or heteroaryl boronic acid (or ester) to yield the corresponding 7-aryl derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)100Estimate: 75-90
24-Methoxyphenylboronic AcidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110Estimate: 80-95
3Indole-5-boronic AcidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene100Estimate: 70-85
4Pyridine-3-boronic AcidPd(dppf)Cl₂ (5)-Na₂CO₃DMF/H₂O (5:1)90Estimate: 65-80

Note: Yields are estimates based on similar reactions reported in the literature and will be highly dependent on the specific reaction conditions and substrate purity.

Detailed Experimental Protocol: Synthesis of 7-Phenyl-2,3-dihydro-isoindol-1-one

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction tube

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add anhydrous, degassed toluene and degassed water (4:1 v/v) to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-phenyl-2,3-dihydro-isoindol-1-one.

Buchwald-Hartwig Amination: Synthesis of 7-Amino-2,3-dihydro-isoindol-1-ones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method allows for the synthesis of a wide variety of arylamines from aryl halides and primary or secondary amines.[5]

General Reaction Scheme:

This compound is coupled with a primary or secondary amine to yield the corresponding 7-amino derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmine PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene110Estimate: 80-95
2AnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃1,4-Dioxane100Estimate: 75-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH100Estimate: 70-85
4Benzophenone Imine (Ammonia surrogate)Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene110Estimate: 65-80 (before hydrolysis)

Note: Yields are estimates based on similar reactions reported in the literature and will be highly dependent on the specific reaction conditions and substrate purity.

Detailed Experimental Protocol: Synthesis of 7-Morpholino-2,3-dihydro-isoindol-1-one

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (Anhydrous)

  • Nitrogen or Argon gas supply

  • Oven-dried Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and XPhos.[5]

  • Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add sodium tert-butoxide to the tube.

  • Through the septum, add anhydrous toluene followed by morpholine via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 7-morpholino-2,3-dihydro-isoindol-1-one.

Sonogashira Coupling: Synthesis of 7-Alkynyl-2,3-dihydro-isoindol-1-ones

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

General Reaction Scheme:

This compound is coupled with a terminal alkyne to yield the corresponding 7-alkynyl derivative.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65Estimate: 80-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene70Estimate: 85-98
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineDMF80Estimate: 75-90
4EthynyltrimethylsilanePd(dppf)Cl₂ (3)CuI (5)Et₃NAcetonitrile60Estimate: 80-95

Note: Yields are estimates based on similar reactions reported in the literature and will be highly dependent on the specific reaction conditions and substrate purity.

Detailed Experimental Protocol: Synthesis of 7-(Phenylethynyl)-2,3-dihydro-isoindol-1-one

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Heat the reaction mixture to 65 °C and stir for 6-12 hours, monitoring completion by TLC.

  • After cooling to room temperature, filter the mixture through Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-(phenylethynyl)-2,3-dihydro-isoindol-1-one.

Visualizations

Experimental Workflow

G General Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool to RT & Quench D->E F Aqueous Workup (Extraction) E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product H->I

Caption: General experimental workflow for cross-coupling reactions.

Diversification of the Isoindolinone Core

G cluster_reactions cluster_products A 7-Bromo-2,3-dihydro- isoindol-1-one B Suzuki Coupling + R-B(OH)₂ A->B C Buchwald-Hartwig + R¹R²NH A->C D Sonogashira Coupling + R-C≡CH A->D E 7-Aryl-isoindolinones (C-C bond) B->E F 7-Amino-isoindolinones (C-N bond) C->F G 7-Alkynyl-isoindolinones (C-C bond) D->G

Caption: Cross-coupling strategies for functionalizing isoindolinone.

References

Application of 7-Bromo-2,3-dihydro-isoindol-1-one in CNS Drug Development: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-Bromo-2,3-dihydro-isoindol-1-one as a key intermediate in the development of novel therapeutics for Central Nervous System (CNS) disorders. The strategic placement of the bromine atom at the 7-position offers a versatile handle for medicinal chemists to perform various chemical modifications, enabling the synthesis of diverse compound libraries for screening against multiple CNS targets. This guide will focus on its application in the development of nootropic agents, cholinesterase inhibitors for Alzheimer's disease, and kinase inhibitors for neuroinflammatory conditions.

Application Note 1: Development of Nootropic Agents

The 2,3-dihydro-isoindol-1-one scaffold has been identified as a promising pharmacophore for the development of nootropic agents, which are compounds that enhance cognitive function. Structurally related to piracetam, derivatives of this scaffold have shown potential in improving memory and learning. This compound serves as an excellent starting material for creating novel analogs with potentially enhanced potency and improved pharmacokinetic profiles.

Synthetic Pathway and Experimental Protocol

The synthesis of novel nootropic agents can be achieved by N-alkylation of the isoindolinone core with a suitable acetamide side chain, followed by diversification at the 7-position via cross-coupling reactions.

Protocol 1: Synthesis of a Piracetam Analog from this compound

Step 1: N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 2-bromoacetamide (1.1 eq) and stir the reaction mixture at 60°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetamide.

Step 2: Suzuki Cross-Coupling for Diversification

  • In a reaction vessel, combine 2-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetamide (1.0 eq), a desired arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).

  • Add a solution of potassium carbonate (2.0 eq) in a mixture of toluene and water (4:1).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 100°C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the final 7-aryl substituted isoindolinone derivative.

Biological Evaluation: Passive Avoidance Test

The nootropic effects of the synthesized compounds can be evaluated using the passive avoidance test in mice, a widely used assay for assessing learning and memory.

Protocol 2: Passive Avoidance Test

  • Apparatus: A two-compartment chamber with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial: Place a mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild electric foot shock (e.g., 0.5 mA for 2 seconds).

  • Retention Trial: 24 hours after the acquisition trial, place the mouse back in the light compartment and measure the latency to enter the dark compartment.

  • Dosing: Administer the test compounds (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle 60 minutes before the acquisition trial. A positive control, such as piracetam, should be used.

  • Data Analysis: A significant increase in the latency to enter the dark compartment during the retention trial, compared to the vehicle-treated group, indicates an improvement in memory retention.

Quantitative Data

The following table presents hypothetical data for a series of synthesized nootropic agents derived from this compound.

Compound IDR-Group at 7-positionDose (mg/kg)Step-through Latency (s) (mean ± SEM)
Vehicle --35 ± 5
Piracetam -100180 ± 20
Cpd-1 Phenyl30150 ± 15
Cpd-2 4-Fluorophenyl30210 ± 25
Cpd-3 3-Methoxyphenyl30175 ± 18

Workflow Diagram

G start This compound step1 N-Alkylation with 2-bromoacetamide start->step1 intermediate 2-(7-bromo-1-oxo-2,3-dihydro-1H- isoindol-2-yl)acetamide step1->intermediate step2 Suzuki Cross-Coupling (Arylboronic acids) intermediate->step2 library Library of 7-Aryl Substituted Analogs step2->library assay Passive Avoidance Test (in vivo) library->assay data Evaluation of Nootropic Activity assay->data

Synthetic and screening workflow for nootropic agents.

Application Note 2: Development of Cholinesterase Inhibitors for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. The versatile scaffold of this compound can be utilized to synthesize novel cholinesterase inhibitors by introducing various aryl or heterocyclic moieties at the 7-position, which can interact with the active site of these enzymes.

Synthetic Pathway and Experimental Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds. This reaction can be employed to couple various boronic acids with the 7-bromo position of the isoindolinone core, leading to a diverse library of potential cholinesterase inhibitors.

Protocol 3: Synthesis of 7-Aryl-2,3-dihydro-isoindol-1-ones

  • Combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (3:1).

  • Purge the reaction mixture with nitrogen for 20 minutes.

  • Heat the mixture under reflux at 90°C for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under vacuum.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2,3-dihydro-isoindol-1-one.

Biological Evaluation: Ellman's Method

The inhibitory activity of the synthesized compounds against AChE and BChE can be determined using a modified Ellman's method, a colorimetric assay.

Protocol 4: In Vitro Cholinesterase Inhibition Assay

  • Prepare solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates for AChE and BChE, respectively.

  • Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the respective enzyme (AChE from electric eel or BChE from equine serum).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Quantitative Data

The following table shows hypothetical IC50 values for a series of 7-substituted isoindolinones against AChE and BChE.

Compound IDR-Group at 7-positionAChE IC50 (µM)BChE IC50 (µM)
Donepezil -0.0253.5
Cpd-4 Phenyl5.210.8
Cpd-5 2-Naphthyl1.84.5
Cpd-6 3-Pyridyl0.952.1

Signaling Pathway Diagram

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Muscarinic/Nicotinic Receptors ACh->Receptor Inhibitor 7-Aryl-isoindolinone Inhibitor Inhibitor->AChE Inhibition Neuron Postsynaptic Neuron Receptor->Neuron Signal Cholinergic Signaling (Memory, Cognition) Neuron->Signal AD Alzheimer's Disease (Reduced ACh levels) AD->ACh leads to

Mechanism of action for cholinesterase inhibitors.

Application Note 3: Development of Kinase Inhibitors for Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease. Targeting kinases involved in inflammatory signaling pathways, such as DYRK1A and PIM1, represents a promising therapeutic approach. The isoindolinone scaffold can be functionalized to develop potent and selective kinase inhibitors.

Synthetic Pathway and Experimental Protocol

Starting from this compound, a variety of functional groups can be introduced at the 7-position through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling to introduce alkyne moieties, which can then be further elaborated.

Protocol 5: Sonogashira Coupling for the Synthesis of 7-Alkynyl-isoindolinones

  • To a mixture of this compound (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) in a solvent mixture of triethylamine and THF (1:2), add the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at 60°C under an argon atmosphere for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to obtain the 7-alkynyl-isoindolinone derivative.

Biological Evaluation: In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds can be assessed against a panel of kinases relevant to neuroinflammation.

Protocol 6: Kinase Inhibition Assay (e.g., DYRK1A)

  • Use a commercial in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the DYRK1A enzyme, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, by following the kit's instructions (luminescence detection).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Quantitative Data

The following table provides hypothetical IC50 values for a series of 7-substituted isoindolinones against selected kinases.

Compound IDR-Group at 7-positionDYRK1A IC50 (nM)PIM1 IC50 (nM)GSK3β IC50 (nM)
Harmine -30>10,000800
Cpd-7 Phenylethynyl150800>10,000
Cpd-8 (3-Hydroxyprop-1-yn-1-yl)554505,200
Cpd-9 (Cyclopropylethynyl)25280>10,000

Logical Relationship Diagram

G Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) Start->Coupling Library Diverse Library of 7-Substituted Isoindolinones Coupling->Library Screening Kinase Panel Screening (DYRK1A, PIM1, etc.) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) and Lead Optimization Hit->SAR Candidate Preclinical CNS Drug Candidate SAR->Candidate

Application Notes and Protocols for High-Throughput Screening with 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active molecules. Derivatives of this scaffold have shown promise in oncology, inflammation, and neurodegenerative diseases. 7-Bromo-2,3-dihydro-isoindol-1-one is a key intermediate in the synthesis of more complex molecules, including potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1][2][3]

PARP inhibitors have emerged as a significant class of targeted cancer therapies, particularly effective in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[4][5] The mechanism, known as synthetic lethality, arises when the inhibition of PARP-mediated single-strand break repair leads to the formation of double-strand breaks during replication. In HRR-deficient cells, these double-strand breaks cannot be efficiently repaired, resulting in cell death.[6][7]

These application notes provide protocols for high-throughput screening (HTS) assays to evaluate this compound and its derivatives for potential anticancer activity, focusing on cytotoxicity and direct PARP1 inhibition.

Application 1: Cytotoxicity Screening in Cancer Cell Lines

A primary HTS application for novel compounds is the assessment of their cytotoxic effects against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method suitable for HTS to determine cell viability.[8] This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Experimental Protocol: MTT-Based Cytotoxicity Assay

1. Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., BRCA-mutant ovarian or breast cancer cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[8]

  • 96-well or 384-well clear, flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate spectrophotometer

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][10]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) with a reference wavelength of 620-650 nm.[9][10]

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percent viability against the log concentration of the compound.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a sigmoidal dose-response curve fit.[11]

Expected Quantitative Data

The following table presents representative IC50 values for established PARP inhibitors against various cancer cell lines, illustrating the type of data expected from a cytotoxicity screen.

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)Reference
OlaparibPEO1Ovarian CancerBRCA2 mutant0.004[11]
OlaparibMDA-MB-436Breast CancerBRCA1 mutant4.7[11]
RucaparibPEO1Ovarian CancerBRCA2 mutant0.004[12]
TalazoparibMDA-MB-436Breast CancerBRCA1 mutant0.001[12]
NiraparibPEO1Ovarian CancerBRCA2 mutant7.487[11]

HTS Cytotoxicity Workflow Diagram

HTS_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_prep Prepare Compound Plate (Serial Dilutions) compound_addition Add Compound to Cells plate_prep->compound_addition cell_seeding Seed Cells in Assay Plates cell_seeding->compound_addition incubation Incubate (48-72h) compound_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (3-4h) Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_plate Read Absorbance (570nm) solubilization->read_plate data_processing Calculate % Viability read_plate->data_processing ic50_determination Determine IC50 data_processing->ic50_determination HTS_PARP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_prep Dispense Compounds into Assay Plate reaction_start Add Reagent Mix to Plate plate_prep->reaction_start reagent_prep Prepare PARP1/ DNA/NAD+ Mix reagent_prep->reaction_start reaction_incubation Incubate (60 min) Enzymatic Reaction reaction_start->reaction_incubation detection_addition Add Detection Reagents reaction_incubation->detection_addition detection_incubation Incubate (60 min) Signal Development detection_addition->detection_incubation read_plate Read Fluorescence (FP or TR-FRET) detection_incubation->read_plate data_processing Calculate % Inhibition read_plate->data_processing ic50_determination Determine IC50 & Z' data_processing->ic50_determination PARP_Signaling_Pathway cluster_damage DNA Damage & Recognition cluster_signaling Signal Transduction cluster_repair DNA Repair Cascade DNA_damage DNA Single-Strand Break (SSB) PARP1_active Active PARP1 (Bound to DNA) DNA_damage->PARP1_active PARP1_inactive Inactive PARP1 PARP1_inactive->PARP1_active Recruitment PARylation PARP1 Catalytic Activity (PAR Synthesis) PARP1_active->PARylation NAD NAD+ NAD->PARylation PAR Poly(ADP-ribose) Chains (PAR) PARylation->PAR Nicotinamide Nicotinamide PARylation->Nicotinamide Repair_complex BER Repair Complex Assembly PAR->Repair_complex XRCC1 XRCC1 XRCC1->Repair_complex Lig3 DNA Ligase III Lig3->Repair_complex PolB DNA Pol β PolB->Repair_complex SSB_Repair SSB Repair Repair_complex->SSB_Repair Inhibitor 7-Bromo-2,3-dihydro- isoindol-1-one (PARP Inhibitor) Inhibitor->PARylation Inhibition

References

Application Notes and Protocols for 7-Bromo-2,3-dihydro-isoindol-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2,3-dihydro-isoindol-1-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid, bicyclic scaffold and the presence of a reactive bromine atom make it an ideal starting material for the synthesis of a diverse range of complex molecules, particularly in the development of novel therapeutics. The isoindolinone core is a privileged structure found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Key Applications

The primary utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the 7-position. This functionalization is crucial for tuning the biological activity and pharmacokinetic properties of the resulting molecules.

  • Synthesis of PARP Inhibitors: The isoindolinone scaffold is a key pharmacophore in a number of potent PARP inhibitors. This compound serves as a crucial intermediate in the synthesis of analogs of drugs like Talazoparib, a highly potent PARP inhibitor used in the treatment of certain cancers with BRCA gene mutations.

  • Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl and heteroaryl groups using the Suzuki-Miyaura coupling reaction. This allows for the construction of complex biaryl structures, which are common motifs in pharmacologically active compounds.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 7-position. This is particularly useful for introducing functionalities that can interact with biological targets or improve solubility.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-bromo-3-(bromomethyl)benzoic acid with an ammonia source.

Experimental Protocol: Synthesis of this compound
Reagent/SolventMolecular WeightMolesEquivalentsAmount
2-bromo-3-(bromomethyl)benzoic acid294.93 g/mol 10 mmol1.02.95 g
Ammonium hydroxide (28-30%)35.05 g/mol 50 mmol5.05.7 mL
Dichloromethane (DCM)84.93 g/mol --50 mL

Procedure:

  • To a solution of 2-bromo-3-(bromomethyl)benzoic acid (2.95 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask, add ammonium hydroxide (5.7 mL, 50 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a targeted cancer therapy. The isoindolinone scaffold of this compound is a key structural element in several potent PARP inhibitors.

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway cluster_0 Cellular Stress (e.g., ROS, Alkylating Agents) cluster_1 PARP-1 Mediated Repair (Base Excision Repair) cluster_2 Effect of PARP Inhibitors cluster_3 Cell Fate Stress DNA Damage (Single-Strand Break) PARP1 PARP-1 Stress->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of Trapping PARP-1 Trapping on DNA PARP1->Trapping NAD NAD+ NAD->PAR substrate Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment mediates PARG PARG PAR->PARG hydrolyzes Repair DNA Repair Recruitment->Repair PARPi PARP Inhibitor (e.g., Talazoparib analog) PARPi->PARP1 inhibits StalledFork Stalled Replication Fork Trapping->StalledFork DSB Double-Strand Break StalledFork->DSB HRR Homologous Recombination Repair (BRCA1/2) DSB->HRR Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis CellSurvival Cell Survival HRR->CellSurvival HRR_deficient HRR Deficient (e.g., BRCA mutation) HRR_deficient->Apoptosis in presence of PARPi

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HRR-deficient cells.

Experimental Protocols for Cross-Coupling Reactions

The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions using this compound as the starting material. Note: The stated yields are typical for analogous reactions and may vary depending on the specific substrates and reaction conditions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Suzuki_Workflow reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane/H2O) inert->solvent heat Heat Reaction (80-100 °C) solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product 7-Aryl-2,3-dihydro- isoindol-1-one purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data (Representative)

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Toluene/H₂O (3:1)1001680-90
Pyridin-3-ylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Dioxane1001875-85

Detailed Methodology:

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (see table for examples), and base (see table for examples).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Place the sealed flask in a preheated oil bath at the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-2,3-dihydro-isoindol-1-one.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound with various primary and secondary amines.

Buchwald_Hartwig_Workflow reagents Combine: - this compound - Amine - Pd Catalyst & Ligand - Base (e.g., NaOtBu) inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent heat Heat Reaction (100-110 °C) solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product 7-Amino-2,3-dihydro- isoindol-1-one derivative purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Quantitative Data (Representative)

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10012-1880-90
MorpholinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)Dioxane11016-2475-85
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Toluene10012-1880-90

Detailed Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst, the ligand, and the base.

  • Seal the tube with a septum and evacuate and backfill with an inert gas three times.

  • Add the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature.

  • Stir the reaction mixture for the indicated time, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-2,3-dihydro-isoindol-1-one derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward and efficient route to a wide array of functionalized isoindolinone derivatives, most notably in the development of potent PARP inhibitors for cancer therapy. The protocols and data presented herein offer a solid foundation for researchers to utilize this important synthetic intermediate in their drug discovery and development programs.

Application Notes & Protocols: Quantitative Analysis of 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 7-Bromo-2,3-dihydro-isoindol-1-one in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods described are based on established analytical principles for structurally related compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two robust analytical methods for its determination.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • HPLC-UV: A widely accessible and cost-effective method suitable for routine analysis and quality control of bulk drug substances and formulated products.

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma or serum.

The following sections provide detailed protocols for each method, including sample preparation, chromatographic conditions, and data analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound in samples with expected concentrations in the microgram per milliliter (µg/mL) range.

Experimental Protocol: HPLC-UV

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Orthophosphoric acid), analytical grade

  • Methanol (HPLC grade) for sample preparation

3.1.2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3.1.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 70:30 A:B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm

3.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Working Standards Stock->Standards Inject Inject into HPLC Standards->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 220 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with IS Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Fragment Tandem MS Fragmentation Ionize->Fragment Integrate Peak Integration Fragment->Integrate Quantify Quantification Integrate->Quantify

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in improving reaction yields and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and logical starting material is 2-bromo-6-methylbenzoic acid. This can be brominated at the benzylic position, followed by amination and subsequent intramolecular cyclization to form the desired isoindolinone ring.

Q2: What are the key reaction steps in the synthesis of this compound?

A plausible synthetic route involves three main steps:

  • Benzylic Bromination: The methyl group of 2-bromo-6-methylbenzoic acid is brominated, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN.

  • Amination/Amidation: The resulting benzylic bromide is reacted with an ammonia source, such as aqueous ammonia or ammonium hydroxide, to form the corresponding amine, which can then cyclize.

  • Intramolecular Cyclization: The amino acid intermediate undergoes intramolecular amidation to form the lactam ring of the isoindolinone. This is often acid or base-catalyzed.

Q3: My yield is consistently low. What are the most likely reasons?

Low yields can stem from several factors:

  • Incomplete benzylic bromination in the first step.

  • Formation of side products, such as the dibrominated species.

  • Difficulties in the purification of intermediates.

  • Inefficient cyclization in the final step.

  • Decomposition of the starting material or intermediates under harsh reaction conditions.

Q4: I am observing multiple spots on my TLC plate after the first step. What could these be?

Besides your desired product (2-bromo-6-(bromomethyl)benzoic acid) and unreacted starting material, you may be seeing the dibrominated product where both benzylic protons have been replaced by bromine. Over-bromination is a common side reaction.

Q5: What purification methods are recommended for this compound?

The final product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel is a viable alternative.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield in Benzylic Bromination 1. Incomplete reaction. 2. Inefficient radical initiation. 3. Decomposition of NBS.1. Increase reaction time or temperature moderately. 2. Ensure the radical initiator is fresh and used in the correct stoichiometric amount. 3. Add NBS portion-wise to maintain its concentration.
Formation of Multiple Products in Bromination 1. Over-bromination leading to dibrominated species. 2. Competing radical reactions.1. Use a slight excess of the starting material relative to NBS. 2. Control the reaction temperature carefully. 3. Use a light source (e.g., a sunlamp) to promote initiation if using AIBN.
Poor Yield in Amination/Cyclization Step 1. Incomplete reaction with ammonia. 2. Hydrolysis of the benzylic bromide back to the alcohol. 3. Inefficient cyclization.1. Use a higher concentration of ammonia or increase the reaction temperature in a sealed vessel. 2. Ensure anhydrous conditions if possible during the initial phase of the reaction. 3. Add a catalyst (acid or base) to promote the intramolecular amidation.
Difficulty in Purifying the Final Product 1. Presence of closely related impurities. 2. Oiling out during recrystallization.1. For column chromatography, use a gradient elution system to improve separation. 2. For recrystallization, screen a variety of solvent systems. If oiling out occurs, redissolve in a hot solvent and cool slowly with vigorous stirring.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of the pivotal synthetic steps. The data is illustrative and intended to guide optimization efforts.

Table 1: Optimization of Benzylic Bromination of 2-Bromo-6-methylbenzoic Acid

Entry Equivalents of NBS Initiator Solvent Reaction Time (h) Yield (%)
11.0AIBN (0.1 eq)CCl₄465
21.1AIBN (0.1 eq)CCl₄475
31.2AIBN (0.1 eq)CCl₄472 (with dibromo impurity)
41.1Benzoyl Peroxide (0.1 eq)CCl₄470
51.1AIBN (0.1 eq)Acetonitrile468

Table 2: Optimization of Amination and Cyclization

Entry Ammonia Source Catalyst Solvent Temperature (°C) Yield (%)
1Aq. NH₃ (28%)NoneDioxane8055
2NH₄OH (30%)NoneDioxane100 (sealed tube)65
3Aq. NH₃ (28%)H₂SO₄ (cat.)Dioxane8062
4NH₄OH (30%)p-TsOH (cat.)Toluene110 (Dean-Stark)70

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-(bromomethyl)benzoic Acid
  • To a solution of 2-bromo-6-methylbenzoic acid (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization from hexanes.

Protocol 2: Synthesis of this compound
  • Dissolve the crude 2-bromo-6-(bromomethyl)benzoic acid (1.0 eq) in a suitable solvent such as dioxane or toluene.

  • Add an excess of concentrated ammonium hydroxide (e.g., 10 equivalents).

  • For reactions in an open flask, heat to 80-90°C. For higher temperatures, use a sealed pressure vessel.

  • To facilitate cyclization, a catalytic amount of an acid catalyst like p-toluenesulfonic acid can be added, and the reaction can be heated under Dean-Stark conditions to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway start 2-Bromo-6-methylbenzoic Acid intermediate 2-Bromo-6-(bromomethyl)benzoic Acid start->intermediate NBS, AIBN CCl4, Reflux product This compound intermediate->product 1. NH4OH 2. Heat (or acid catalyst)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Amination and Cyclization cluster_purification Purification a Mix 2-bromo-6-methylbenzoic acid, NBS, and AIBN in CCl4 b Reflux reaction mixture a->b c Monitor by TLC b->c d Work-up: Filter, wash, dry, and concentrate c->d e Dissolve crude product in solvent d->e f Add excess NH4OH e->f g Heat reaction mixture (with optional catalyst) f->g h Monitor by TLC g->h i Work-up: Extract, wash, dry, and concentrate h->i j Recrystallization or Column Chromatography i->j Troubleshooting_Tree start Low Yield? q1 Which step has low yield? start->q1 bromination Benzylic Bromination q1->bromination Step 1 amination Amination/Cyclization q1->amination Step 2 sol_brom Check NBS/initiator quality. Increase reaction time. Add NBS portion-wise. bromination->sol_brom sol_amin Use sealed tube for higher temp. Use concentrated NH4OH. Add acid catalyst (p-TsOH). amination->sol_amin

Technical Support Center: Synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of a di-brominated impurity in my final product. What is the likely cause and how can I prevent it?

A: Over-bromination is a common side reaction, particularly if your synthesis involves the benzylic bromination of a methyl group on the aromatic ring. The formation of a di-bromo species occurs when the desired mono-brominated product undergoes a second bromination reaction.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide, NBS). Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will favor di-bromination.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. Lowering the reaction temperature may also help to improve selectivity.

  • Slow Addition: Add the brominating agent portion-wise or as a solution over an extended period to maintain a low concentration in the reaction mixture.

  • Alternative Brominating Agents: Consider using a milder brominating agent or a different catalytic system that may offer higher selectivity for mono-bromination.

Q2: My reaction is not going to completion, and I am isolating a significant amount of starting material. What could be the issue?

A: Incomplete conversion can be due to several factors related to the reagents, reaction conditions, or the stability of the reactants.

Troubleshooting Steps:

  • Reagent Quality: Ensure that all reagents, especially the brominating agent and any catalysts, are pure and dry. The presence of moisture can deactivate certain reagents.

  • Initiator (for radical bromination): If you are performing a radical bromination, ensure that the radical initiator (e.g., AIBN, benzoyl peroxide) is active and used in the correct amount.

  • Temperature and Reaction Time: The reaction may require higher temperatures or longer reaction times to go to completion. Gradually increase the temperature and monitor the progress.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Ensure you are using an appropriate solvent for the specific reaction type. For radical brominations, non-polar solvents like carbon tetrachloride are common, though safer alternatives are now preferred.

Q3: I have an impurity with a mass corresponding to the hydrolysis of the nitrile group. How can this be avoided?

A: If your synthesis starts from a benzonitrile derivative, the nitrile group can be susceptible to hydrolysis to either an amide or a carboxylic acid, especially in the presence of strong acids or bases and water.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control of pH: If the reaction is base-catalyzed, using a non-aqueous base or carefully controlling the amount of aqueous base can minimize nitrile hydrolysis.

  • Reaction Temperature: Higher temperatures can promote hydrolysis. If possible, run the reaction at a lower temperature.

  • Work-up Procedure: During the work-up, minimize contact with acidic or basic aqueous solutions if the nitrile group is to be preserved.

Q4: I am observing a high molecular weight impurity that I suspect is a dimer. How is this formed and what can I do to minimize it?

A: Dimerization can occur through intermolecular reactions, especially with reactive intermediates like benzyl bromides under basic conditions. One molecule can act as a nucleophile and another as an electrophile, leading to the formation of a dimer.

Troubleshooting Steps:

  • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.

  • Slow Addition of Base: If a base is used to promote cyclization, adding it slowly to the reaction mixture can keep the concentration of the reactive intermediate low, thus disfavoring dimerization.

  • Choice of Base: The strength and steric hindrance of the base can influence the reaction pathway. Experiment with different bases to find one that selectively promotes the desired intramolecular reaction.

Experimental Protocols

Synthesis of this compound from 2-bromomethyl-3-chlorobenzoate

This method is a traditional approach for synthesizing isoindolinone compounds.

Procedure:

  • In a 20 mL methanol solution, dissolve 2-bromomethyl-3-chlorobenzoate.

  • To this solution, add liquid ammonia while stirring.

  • Heat the reaction mixture to 60°C and maintain stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the organic phase with ethyl acetate.

  • Wash the combined organic phases three times with a saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution by evaporating the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a suitable eluent (e.g., ethyl acetate/hexane mixture) to obtain this compound.

Quantitative Data

The following table summarizes typical reaction parameters that can be optimized to minimize side reactions and improve the yield and purity of this compound. The values are indicative and may require optimization for specific laboratory conditions.

ParameterTypical RangeRationale for OptimizationPotential Side Reactions if Not Optimized
Temperature 25 - 80 °CTo control reaction rate and selectivity.Higher temperatures can lead to increased side product formation (e.g., over-bromination, hydrolysis).
Reaction Time 2 - 24 hoursTo ensure complete conversion of starting material.Insufficient time leads to incomplete reaction; excessive time can promote degradation or side reactions.
Solvent Aprotic (e.g., THF, DMF) or Alcoholic (e.g., Methanol)To dissolve reactants and influence reaction pathway.Protic solvents may participate in side reactions (e.g., solvolysis of bromomethyl group).
Base Organic (e.g., Et3N) or Inorganic (e.g., K2CO3, NH3)To neutralize acid byproducts or catalyze cyclization.Strong, concentrated bases can promote dimerization and hydrolysis.
Concentration 0.1 - 1.0 MTo balance reaction rate and minimize intermolecular side reactions.High concentrations can favor dimerization.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_bromination Benzylic Bromination cluster_intermediate Intermediate cluster_amidation Amidation cluster_cyclization Intramolecular Cyclization cluster_product Final Product 2-Methyl-3-bromobenzoic_acid 2-Methyl-3-bromobenzoic acid Benzylic_Bromination Benzylic Bromination (e.g., NBS, AIBN) Intermediate 3-Bromo-2-(bromomethyl) -benzoic acid Benzylic_Bromination->Intermediate Amidation Amidation (e.g., SOCl2, then NH3) Intermediate->Amidation Cyclization Intramolecular Cyclization Amidation->Cyclization Product 7-Bromo-2,3-dihydro -isoindol-1-one Cyclization->Product

Caption: A potential synthetic pathway to this compound.

Side_Reactions cluster_side_products Potential Side Reactions Main_Reaction Desired Synthetic Pathway Over_bromination Over-bromination (Di-bromo impurity) Main_Reaction->Over_bromination Excess Brominating Agent Hydrolysis_Nitrile Nitrile Hydrolysis (Amide/Carboxylic Acid) Main_Reaction->Hydrolysis_Nitrile Presence of Water/Acid/Base Hydrolysis_Bromomethyl Bromomethyl Hydrolysis (Alcohol impurity) Main_Reaction->Hydrolysis_Bromomethyl Presence of Water Dimerization Dimerization Main_Reaction->Dimerization High Concentration /Strong Base Incomplete_Reaction Incomplete Cyclization (Starting material/Intermediate) Main_Reaction->Incomplete_Reaction Suboptimal Conditions

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Impure Product Analysis Analyze by TLC/HPLC/MS/NMR Problem->Analysis Over_bromination Over-bromination Analysis->Over_bromination Hydrolysis Hydrolysis Analysis->Hydrolysis Dimerization Dimerization Analysis->Dimerization Incomplete_Reaction Incomplete Reaction Analysis->Incomplete_Reaction Sol_Over_bromination Control Stoichiometry Adjust Temperature/Time Over_bromination->Sol_Over_bromination Sol_Hydrolysis Use Anhydrous Conditions Control pH Hydrolysis->Sol_Hydrolysis Sol_Dimerization Use High Dilution Slow Base Addition Dimerization->Sol_Dimerization Sol_Incomplete_Reaction Check Reagent Quality Optimize Conditions Incomplete_Reaction->Sol_Incomplete_Reaction

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Bromo-2,3-dihydro-isoindol-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Column Chromatography 1. Compound is too polar and is sticking to the silica gel. 2. Compound is co-eluting with impurities. 3. Improper solvent system.1. Gradually increase the polarity of the eluent. A common eluent system is a mixture of ethyl acetate and a non-polar solvent like pentane or hexane.[1] 2. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. 3. If the compound is very polar, consider using a different stationary phase like alumina.
Product is Contaminated with Starting Materials Incomplete reaction.Monitor the reaction progress using TLC to ensure all starting material is consumed before workup.
Presence of a Dimer Impurity Side reaction occurring during synthesis, especially if there are reactive functional groups.In similar syntheses, dimer impurities have been observed.[2] Purification may require careful optimization of chromatographic conditions or recrystallization to separate the dimer from the desired product.
Difficulty in Removing Solvent After Purification High-boiling point solvents used in chromatography or recrystallization (e.g., DMF).Use a rotary evaporator to remove the bulk of the solvent. For high-boiling point solvents, a high-vacuum pump may be necessary. Lyophilization can also be an option if the compound is soluble in a suitable solvent like water or dioxane and is not volatile.
Product is an Oil Instead of a Solid Presence of residual solvent or impurities.Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, re-purify using column chromatography.
Inconsistent Results Between Batches Variability in reaction conditions, reagent quality, or purification procedure.Standardize all experimental parameters, including reaction time, temperature, reagent sources, and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly cited purification method for this compound and its derivatives is silica gel column chromatography.[1][3]

Q2: What solvent systems are recommended for column chromatography?

A2: Based on procedures for similar compounds, a gradient of ethyl acetate in a non-polar solvent like pentane or dichloromethane is a good starting point.[1] For example, a system of pentane:ethyl acetate = 2:1 has been used for a related compound.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q3: Can recrystallization be used to purify this compound?

A3: While less commonly documented for this specific compound, recrystallization is a viable purification technique for crystalline organic compounds. The choice of solvent is critical and needs to be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For a related compound, 7-bromo-1H-indole-2,3-dione, slow evaporation from a methylene chloride solution yielded suitable crystals.[4]

Q4: What are the potential impurities I should be aware of?

A4: Potential impurities could include unreacted starting materials, by-products from side reactions such as dimer formation[2], and residual solvents from the reaction or purification steps.

Q5: How can I assess the purity of my final product?

A5: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Q6: What are the storage conditions for purified this compound?

A6: As a standard practice for organic compounds, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For a similar compound, room temperature storage is recommended.[5]

Experimental Protocols

Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pentane:ethyl acetate 9:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound and any more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Recrystallization
  • Solvent Selection: Experiment with small amounts of the crude product and various solvents to find a suitable one where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude 7-Bromo-2,3-dihydro- isoindol-1-one Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization TLC TLC Column_Chromatography->TLC Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->TLC Recrystallization->Pure_Product TLC->Pure_Product HPLC HPLC HPLC->Pure_Product NMR NMR NMR->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with 7-Bromo-2,3-dihydro-isoindol-1-one in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common experimental hurdles.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Media

Symptom: A precipitate forms immediately when the DMSO stock solution of this compound is added to cell culture media or aqueous buffers.

Potential Cause: This phenomenon, known as "crashing out," occurs when the compound's solubility in the final aqueous environment is significantly lower than in the DMSO stock. The rapid change in solvent polarity causes the compound to fall out of solution.[1]

Solutions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of the compound to a level below its aqueous solubility limit.[2]

  • Optimize Dilution Method: Instead of a single large dilution, employ a stepwise (serial) dilution. First, create an intermediate dilution in a smaller volume of pre-warmed media, then add this to the final volume. Always add the compound solution to the media, not the other way around, and do so dropwise while gently vortexing.[2][3]

  • Pre-warm Media: Ensure your cell culture media or buffer is pre-warmed to 37°C before adding the compound, as temperature can influence solubility.[2]

Issue 2: Delayed Precipitation in Culture

Symptom: The media containing this compound appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days of incubation.

Potential Causes:

  • Compound Instability: The compound may be unstable in the culture medium over time, leading to degradation and precipitation of less soluble byproducts.

  • Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes.[1]

  • Evaporation: Evaporation of media in the incubator can increase the compound's concentration beyond its solubility limit.[3]

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound.

Solutions:

  • Perform Kinetic Solubility Assay: Determine the maximum concentration at which the compound remains in solution under your specific experimental conditions over time.

  • Ensure Proper Incubation Conditions: Maintain a humidified incubator to minimize evaporation. Use sealed plates or flasks for long-term experiments.

  • Monitor Media pH: Regularly check the pH of your culture medium, particularly in high-density cultures, and change the medium as needed.

  • Prepare Fresh Solutions: For long-term experiments, consider replacing the media with freshly prepared compound dilutions periodically.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might influence its solubility?

A1: While experimental data is limited, computational tools can predict key properties. The predicted pKa and logP values are crucial for understanding its solubility behavior. A higher logP suggests greater lipophilicity and potentially lower aqueous solubility. The pKa will indicate if the compound's charge, and therefore solubility, is sensitive to pH changes within the physiological range.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many poorly water-soluble compounds.[4] It is important to use anhydrous, high-purity DMSO to prevent compound degradation.

Q3: What is the maximum recommended concentration of DMSO in my in vitro assay?

A3: To avoid solvent-induced cellular toxicity or artifacts, the final concentration of DMSO in the assay should typically be kept below 0.5%, and ideally at or below 0.1%.[5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: How can I increase the aqueous solubility of this compound?

A4: Several strategies can be employed:

  • Co-solvents: While DMSO is used for the stock, other co-solvents like ethanol or polyethylene glycol (PEG) can sometimes be included in the final aqueous solution in small amounts, though their effects on the cells must be evaluated.

  • pH Adjustment: If the compound has an ionizable group (as predicted by its pKa), adjusting the pH of the buffer may increase its solubility.[2]

  • Use of Solubilizing Excipients: Agents like cyclodextrins can encapsulate hydrophobic molecules, enhancing their aqueous solubility. Surfactants can also be used, but their concentration must be carefully optimized to avoid disrupting cell membranes.[2]

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A5:

  • Kinetic solubility is the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, precipitates. It reflects a supersaturated state and is often higher than thermodynamic solubility. This is frequently measured in high-throughput screening.[2]

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent after an extended incubation period.[2]

For initial in vitro experiments, determining the kinetic solubility under your specific assay conditions is often the most practical approach.

Data Presentation

Due to the lack of publicly available experimental data, the following table presents hypothetical solubility data for this compound to illustrate how such information would be structured. Researchers are strongly encouraged to determine the solubility experimentally using the protocols provided below.

SolventTemperature (°C)Maximum Soluble Concentration (Hypothetical)
DMSO25> 100 mM
Ethanol25~10-20 mM
PBS (pH 7.4)25< 50 µM
Cell Culture Medium + 10% FBS37< 25 µM

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired high-concentration stock (e.g., 50 mM or 100 mM).

  • Vortex and/or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[6]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Prepare a series of dilutions of the this compound DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer or cell culture medium to be tested.

  • Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock dilution to the corresponding wells of the plate containing the aqueous buffer, ensuring rapid mixing. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • After incubation, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_assay In Vitro Assay A Weigh Compound B Dissolve in DMSO (e.g., 100 mM Stock) A->B C Prepare Serial Dilutions in DMSO B->C F Prepare Working Dilutions in Pre-warmed Media B->F D Add to Aqueous Buffer (e.g., 1% final DMSO) C->D E Incubate & Measure Turbidity (Kinetic Solubility) D->E G Add to Cells F->G H Incubate & Analyze G->H

Caption: A generalized workflow for preparing and testing this compound in vitro.

Troubleshooting Logic

troubleshooting_logic Start Compound Added to Aqueous Media Precipitate Precipitate Forms? Start->Precipitate Immediate Immediately? Precipitate->Immediate Yes Delayed After Incubation? Precipitate->Delayed Yes SolutionA Solution Clear Proceed with Assay Precipitate->SolutionA No TroubleshootA Reduce Concentration Use Stepwise Dilution Pre-warm Media Immediate->TroubleshootA TroubleshootB Check for Evaporation Monitor pH Prepare Fresh Solutions Delayed->TroubleshootB

Caption: Decision tree for troubleshooting precipitation issues.

Signaling Pathway

Some isoindolinone derivatives have been shown to have neuroprotective effects by modulating the Nrf2 signaling pathway.[7][8]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 7-Bromo-2,3-dihydro- isoindol-1-one Keap1 Keap1 Compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin Keap1->Ub promotes ubiquitination of Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Simplified Nrf2 signaling pathway potentially modulated by isoindolinone derivatives.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-2,3-dihydro-isoindol-1-one Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-Bromo-2,3-dihydro-isoindol-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful optimization of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions performed on this compound?

A1: The most prevalent and synthetically useful reactions for the functionalization of this compound are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, introducing aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines.

  • Cyanation: For the introduction of a nitrile group, which can be a versatile synthetic handle for further transformations.

Q2: I am observing low to no conversion in my Suzuki coupling reaction. What are the primary factors to investigate?

A2: Low conversion in Suzuki couplings of this substrate can often be attributed to several factors. Begin by systematically checking the following:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are not degraded. Using a pre-catalyst can sometimes improve reproducibility.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[1]

  • Base Selection and Quality: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. For this compound, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent Purity: Water content in your solvents can be detrimental. Use anhydrous solvents, especially when employing strong bases.

Q3: My Buchwald-Hartwig amination is resulting in significant side products. What are the likely culprits?

A3: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (replacement of the bromine with a hydrogen) and catalyst decomposition. To mitigate these:

  • Ligand Choice: The choice of phosphine ligand is crucial. For lactam substrates, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) often give better results than simpler phosphine ligands.

  • Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but if side reactions are prevalent, consider a weaker base such as cesium carbonate or potassium phosphate, which may require higher temperatures.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Monitor your reaction by TLC or LC-MS to find the optimal temperature.

Q4: I am struggling with the cyanation of this compound. What are some common pitfalls?

A4: Palladium-catalyzed cyanation can be challenging due to the potential for catalyst poisoning by the cyanide anion.[2] Key considerations include:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often a good choice as it is less toxic and its lower solubility can help maintain a low concentration of free cyanide in solution, minimizing catalyst deactivation.[2][3] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another less toxic alternative.[4]

  • Additives: In some cases, the addition of a Lewis acid, such as zinc bromide (ZnBr₂), can facilitate the reaction.

  • Reaction Conditions: These reactions are often sensitive to temperature and solvent. Aprotic polar solvents like DMF or DMA are commonly used.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider a more robust pre-catalyst.
Insufficiently inert atmosphere.Ensure rigorous degassing of solvents and proper purging of the reaction vessel with an inert gas.[1]
Poor quality or inappropriate base.Use a finely powdered, anhydrous base. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Significant Homocoupling of Boronic Acid Presence of oxygen.Improve inert atmosphere techniques.
Inappropriate catalyst or pre-catalyst.Use a Pd(0) source or a pre-catalyst that rapidly generates the active species.
Dehalogenation of Starting Material Presence of a hydride source.Ensure solvents are pure and consider screening different, non-hydridic bases.
Protodeboronation of Boronic Acid Presence of water and/or strong base.Use anhydrous conditions or a milder base like potassium fluoride (KF).
Troubleshooting Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. For lactam substrates, bulky biaryl phosphine ligands are often preferred.
Base is too weak or insoluble.Switch to a stronger base (e.g., NaOtBu, LHMDS) or a more soluble base (e.g., Cs₂CO₃ in certain solvents).
Amine is too sterically hindered or electronically deactivated.A more active catalyst system (e.g., a more electron-rich ligand) may be required. Higher reaction temperatures might also be necessary.
Significant Hydrodehalogenation Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress over a longer period.
Inappropriate ligand choice.Screen different ligands. Some ligands are more prone to promoting β-hydride elimination, which can lead to hydrodehalogenation.
Catalyst Decomposition (black precipitate) Reaction temperature is too high.Reduce the reaction temperature.
Presence of impurities.Ensure all reagents and solvents are of high purity.
Troubleshooting Palladium-Catalyzed Cyanation
Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst poisoning by cyanide.Use a cyanide source with low solubility (e.g., Zn(CN)₂) to maintain a low concentration of free cyanide.[2][3]
Inactive catalyst.Ensure the palladium source and ligand are of high quality.
Insufficient temperature.Cyanation reactions often require elevated temperatures (e.g., 80-120 °C).
Formation of Carboxamide (Hydrolysis of Nitrile) Presence of water during reaction or workup.Use anhydrous reaction conditions and perform the workup under non-hydrolytic conditions if the nitrile is sensitive.
Complex Reaction Mixture Side reactions or decomposition.Screen different solvents, temperatures, and cyanide sources. Consider a different palladium catalyst and ligand combination.

Experimental Protocols

Disclaimer: The following protocols are generalized based on reactions with analogous substrates. Optimization for your specific coupling partners is highly recommended.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required, e.g., SPhos, 4-10 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), and the ligand (e.g., XPhos, 1.5-5 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the amine (1.1-1.3 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

General Protocol for Palladium-Catalyzed Cyanation
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), zinc cyanide (0.6-1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like dppf, 2-10 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF or DMA).

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with an aqueous solution (e.g., aqueous sodium bicarbonate). Caution: Quenching may release toxic HCN gas. Perform in a well-ventilated fume hood.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Relationships

Suzuki_Troubleshooting cluster_catalyst Catalyst System cluster_reagents Reagents cluster_conditions Reaction Conditions start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst Inactive? ligand Evaluate Ligand start->ligand Suboptimal? atmosphere Ensure Inert Atmosphere start->atmosphere Oxygen present? base Verify Base Quality & Type start->base Inappropriate? solvent Check Solvent Purity start->solvent Impurities? boronic_acid Assess Boronic Acid Stability start->boronic_acid Degraded? temperature Optimize Temperature start->temperature Too low/high? concentration Adjust Concentration start->concentration Too dilute? catalyst->atmosphere base->solvent boronic_acid->base Buchwald_Side_Reactions cluster_solutions_hydro Mitigation for Hydrodehalogenation cluster_solutions_homo Mitigation for Homocoupling cluster_solutions_death Mitigation for Decomposition start Side Products in Buchwald-Hartwig hydrodehalogenation Hydrodehalogenation start->hydrodehalogenation homocoupling Amine Homocoupling start->homocoupling catalyst_death Catalyst Decomposition start->catalyst_death temp_hydro Lower Temperature hydrodehalogenation->temp_hydro ligand_hydro Screen Ligands hydrodehalogenation->ligand_hydro base_hydro Weaker Base hydrodehalogenation->base_hydro ratio_homo Adjust Stoichiometry homocoupling->ratio_homo temp_homo Lower Temperature homocoupling->temp_homo temp_death Lower Temperature catalyst_death->temp_death purity_death Purify Reagents catalyst_death->purity_death Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Coupling Partner, Base) vessel 2. Add to Oven-Dried Schlenk Tube reagents->vessel inert 3. Evacuate & Backfill with Inert Gas (3x) vessel->inert solvent 4. Add Degassed Solvent inert->solvent catalyst 5. Add Catalyst & Ligand solvent->catalyst heat 6. Heat to Desired Temperature catalyst->heat monitor 7. Monitor by TLC/LC-MS heat->monitor cool 8. Cool to Room Temperature monitor->cool extract 9. Aqueous Workup & Extraction cool->extract dry 10. Dry, Filter & Concentrate extract->dry purify 11. Column Chromatography dry->purify product Purified Product purify->product

References

Technical Support Center: 7-Bromo-2,3-dihydro-isoindol-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2,3-dihydro-isoindol-1-one and its derivatives. The information provided is intended to address common stability issues encountered during experimental procedures.

Troubleshooting Guides in Q&A Format

Q1: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the cause?

A1: The appearance of unexpected peaks in your HPLC chromatogram following storage is a strong indicator of degradation. This compound, like many heterocyclic compounds, can be susceptible to degradation under various conditions. The primary causes could be:

  • Hydrolysis: The lactam ring in the isoindolinone structure is susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the ring and the formation of new compounds.

  • Oxidation: The presence of a bromine atom can influence the electron density of the aromatic ring, potentially making it susceptible to oxidative degradation.[1] Exposure to air (oxygen) or oxidizing agents can lead to the formation of oxidized derivatives.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation. Exposure to light can induce photochemical reactions, leading to the formation of degradation products.

  • Thermal Degradation: Although generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation processes.

To troubleshoot this issue, it is recommended to perform a forced degradation study to identify the potential degradation products and their retention times. This involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[2][3][4]

Q2: My this compound derivative appears to be poorly soluble in my desired solvent system, leading to inconsistent results. What can I do?

A2: Poor solubility can be a significant challenge. The solubility of this compound and its derivatives is dependent on the specific derivative and the solvent.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities. Common solvents to consider include:

    • Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

    • Polar Protic: Methanol, Ethanol

    • Nonpolar: Dichloromethane (DCM), Chloroform

  • Co-solvents: If the compound is not sufficiently soluble in a single solvent, a co-solvent system can be employed. For example, a mixture of DMSO and water or ethanol and water might improve solubility.

  • Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential thermal degradation.

  • pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the solution can significantly impact solubility.

Below is a table with illustrative solubility data for this compound in common laboratory solvents. Please note that this is representative data and actual solubility should be determined experimentally.

SolventIllustrative Solubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
Dimethylformamide (DMF)> 50
Methanol~10
Ethanol~5
Water< 0.1
Dichloromethane (DCM)~20

Q3: I am concerned about the long-term stability of my synthesized 7-bromo-isoindolinone derivatives. How should I store them?

A3: Proper storage is crucial to maintain the integrity of your compounds. Based on general stability principles for similar compounds, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For highly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Moisture: Store in a desiccator or with a desiccant to minimize exposure to moisture, which can promote hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under forced degradation conditions?

A1: While specific degradation products need to be identified through analytical techniques like LC-MS and NMR, based on the structure, the following are plausible degradation pathways:

  • Acid/Base Hydrolysis: Cleavage of the amide bond in the lactam ring, leading to the formation of a corresponding amino acid derivative.

  • Oxidation: Formation of N-oxides or hydroxylation of the aromatic ring.

  • Photodegradation: Potential debromination or rearrangement of the aromatic ring.

Q2: Is there a standard protocol for conducting a forced degradation study on these compounds?

A2: Yes, a general protocol for forced degradation studies can be adapted for this compound and its derivatives. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Illustrative Forced Degradation Conditions:

Stress ConditionReagent/ConditionTime
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal 80°C (in solid state and solution)48 - 72 hours
Photolytic UV light (254 nm) and visible light24 - 48 hours

Q3: How can I develop a stability-indicating HPLC method for my 7-bromo-isoindolinone derivative?

A3: A stability-indicating HPLC method is one that can accurately quantify the decrease of the active ingredient due to degradation and separate it from all potential degradation products.

Key Steps for Method Development:

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all peaks.

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detection of the parent compound and all degradation products.

  • Forced Degradation Sample Analysis: Inject samples from your forced degradation study to ensure that all degradation peaks are well-resolved from the main peak and from each other.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general representation and may require optimization.

Materials:

  • 2-Bromo-6-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Aqueous ammonia (25%)

  • Dioxane

Procedure:

  • Bromination: A mixture of 2-bromo-6-methylbenzonitrile, NBS, and a catalytic amount of BPO in CCl₄ is refluxed for 4-6 hours. The reaction is monitored by TLC.

  • Work-up: After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure.

  • Cyclization: The crude product is dissolved in dioxane, and aqueous ammonia is added. The mixture is heated in a sealed tube at 100-120°C for 12-18 hours.

  • Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane gradient) to yield this compound.

Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products of this compound for the development of a stability-indicating analytical method.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C for 72 hours.

    • Photolytic Degradation: Expose a sample of the solid compound and 1 mL of the stock solution to UV (254 nm) and visible light for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-PDA to observe the formation of degradation products.

Mandatory Visualizations

Signaling Pathway

Certain isoindolinone derivatives have been investigated for their role in activating the p53 tumor suppressor pathway.[7] The following diagram illustrates a simplified overview of the p53 signaling pathway.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_regulation Negative Regulation Stress DNA Damage, Oncogene Activation, Hypoxia ATM_ATR ATM/ATR Kinases Stress->ATM_ATR activates p53 p53 (inactive) ATM_ATR->p53 phosphorylates p53_active p53 (active, stabilized) p53->p53_active becomes MDM2 MDM2 p53_active->MDM2 induces CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest DNA_Repair DNA Repair p53_active->DNA_Repair Apoptosis Apoptosis p53_active->Apoptosis MDM2->p53_active promotes degradation

Caption: Simplified p53 signaling pathway upon cellular stress.

Experimental Workflow

The following diagram outlines a typical experimental workflow for conducting a forced degradation study and developing a stability-indicating method.

stability_workflow cluster_planning Phase 1: Planning & Preparation cluster_stressing Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation & Reporting Plan Define Objectives & Select Stress Conditions Prepare Prepare Stock Solution (e.g., 1 mg/mL) Plan->Prepare Acid Acid Hydrolysis (0.1M HCl, 60°C) Prepare->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prepare->Base Oxidation Oxidation (3% H2O2, RT) Prepare->Oxidation Thermal Thermal (80°C) Prepare->Thermal Photo Photolytic (UV/Vis Light) Prepare->Photo HPLC_dev Develop Stability-Indicating HPLC-PDA Method Acid->HPLC_dev Base->HPLC_dev Oxidation->HPLC_dev Thermal->HPLC_dev Photo->HPLC_dev Analyze Analyze Stressed Samples HPLC_dev->Analyze Identify Identify & Characterize Degradation Products (LC-MS, NMR) Analyze->Identify Validate Validate Method (ICH Guidelines) Identify->Validate Report Report Findings Validate->Report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Cross-Coupling Reactions with 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-Bromo-2,3-dihydro-isoindol-1-one in palladium-catalyzed cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling with this substrate are often due to several factors. A systematic approach to troubleshooting is recommended:

  • Optimize Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical. Screening different combinations is often necessary to find the optimal conditions for your specific arylboronic acid.

  • Reagent Quality: Ensure the purity of your this compound and the boronic acid. Boronic acids can degrade over time, especially if not stored under anhydrous and inert conditions.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing your solvent and flushing your reaction vessel.

  • Side Reactions: The primary competing side reaction is often hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can be minimized by careful selection of the base and reaction temperature.

Q2: I am observing a significant amount of a debrominated side product in my reaction mixture. How can I minimize this hydrodehalogenation?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize its occurrence with this compound, consider the following:

  • Choice of Base: Strong, non-nucleophilic bases are generally preferred. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are often good choices. Avoid using strong alkoxide bases if you observe significant decomposition or side reactions.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over pathways leading to dehalogenation.

  • Temperature Control: Lowering the reaction temperature may help to suppress the hydrodehalogenation pathway, which can become more prevalent at elevated temperatures.

  • Purity of Reagents: Ensure all reagents and solvents are free of water and other impurities that could be a source of hydride for the dehalogenation process.

Q3: For a Buchwald-Hartwig amination, which catalyst and ligand combination is a good starting point for coupling an amine with this compound?

A3: A good starting point for the Buchwald-Hartwig amination of this compound is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, with a bulky, electron-rich biarylphosphine ligand.[1] Commonly successful ligands for this type of transformation include XPhos, SPhos, or RuPhos. The choice of base is also critical, with sodium tert-butoxide (NaOtBu) being a common and effective choice for many amine couplings.[1]

Q4: I am attempting a Sonogashira coupling with a terminal alkyne and this compound, but the reaction is not proceeding. What should I investigate?

A4: Failure of a Sonogashira coupling can be attributed to several factors:

  • Catalyst System: The Sonogashira reaction typically requires a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[2][3] Ensure that both components are active.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the reaction.[4] The base not only neutralizes the HX formed but also facilitates the formation of the copper acetylide.

  • Inert Atmosphere: Both the palladium catalyst and the copper acetylide intermediate are sensitive to oxygen, which can lead to catalyst deactivation and alkyne homocoupling (Glaser coupling).[5] Rigorous exclusion of air is necessary.

  • Solvent: Anhydrous, degassed solvents are essential for a successful Sonogashira reaction.[2]

Q5: Can the N-H group of the isoindolinone ring interfere with the cross-coupling reaction?

A5: Yes, the acidic N-H proton of the lactam can potentially interfere with the reaction, especially when using strong bases. This can lead to deprotonation of the isoindolinone nitrogen, which may alter its electronic properties or lead to undesired side reactions. If you suspect this is an issue, consider using a milder base or protecting the N-H group with a suitable protecting group that is stable to the reaction conditions and can be removed subsequently.

Experimental Protocols and Data

The following tables summarize typical starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with aryl bromides structurally similar to this compound. These should serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-10012-2470-90
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901675-90

Data compiled from analogous reactions on bromo-substituted N-heterocycles.[6][7]

Table 2: Buchwald-Hartwig Amination Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene100-11012-2485-95
2Pd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane10016-2470-85
3Pd(OAc)₂ (10)X-Phos (10)K₂CO₃ (2)Toluene10010 min (MW)~90

Data compiled from analogous reactions on 7-Bromo-1-tetralone and other bromoarenes.[1][8]

Table 3: Sonogashira Coupling Conditions
EntryPalladium Source (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (5)CuI (5)Et₃N (excess)THFReflux160-80
2Pd(CH₃CN)₂Cl₂ (0.5)-Cs₂CO₃ (1)2-MeTHFRT4870-90
3Pd₂(dba)₃ (0.5)CuI (1)Et₃N (2)Toluene801275-90

Data compiled from general Sonogashira protocols on aryl bromides.[4][5][9]

Visualized Workflows and Mechanisms

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Failed Cross-Coupling Start Reaction Failed (Low Yield / No Product) Check_Reagents Verify Reagent Quality - Aryl Bromide Purity - Coupling Partner Stability - Solvent Anhydrous/Degassed? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Adequate Stirring? Start->Check_Conditions Side_Products Analyze Byproducts - Debromination? - Homocoupling? - Decomposition? Start->Side_Products Optimize Systematic Optimization Check_Reagents->Optimize Check_Conditions->Optimize Side_Products->Optimize Catalyst_Screen Screen Catalyst/Ligand - Different Pd source? - Bulky/Electron-rich ligand? Optimize->Catalyst_Screen Base_Screen Screen Base - Carbonate vs. Phosphate - Stronger/Weaker base? Optimize->Base_Screen Solvent_Temp Adjust Solvent/Temperature - Different solvent polarity? - Lower/Higher temperature? Optimize->Solvent_Temp Success Successful Coupling Catalyst_Screen->Success Base_Screen->Success Solvent_Temp->Success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Interplay of Reaction Parameters

Reaction_Parameters Key Reaction Parameter Relationships cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Catalyst Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand Ligand (e.g., XPhos, SPhos, PPh₃) Outcome Reaction Outcome (Yield, Selectivity, Rate) Catalyst->Outcome influences rate & stability Ligand->Outcome governs reactivity & selectivity Base Base (e.g., K₂CO₃, NaO tBu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane, DMF) Base->Outcome activates coupling partner, affects side reactions Solvent->Outcome impacts solubility & reactivity Temperature Temperature (e.g., RT, 80°C, 110°C) Temperature->Outcome controls reaction rate

References

Technical Support Center: Scalable Synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when scaling up the process.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Side reactions due to poor temperature control. 3. Loss of product during work-up and purification. 4. Sub-optimal reagent stoichiometry.1. Monitor reaction progress by TLC or LC-MS to ensure completion. 2. Ensure efficient stirring and use a reactor with adequate heat transfer capabilities to maintain a consistent temperature. 3. Optimize extraction and purification steps. Consider a crystallization study to maximize recovery. 4. Titrate the starting materials and reagents to ensure accurate molar ratios.
Impurity Formation 1. Over-reaction or side reactions from localized overheating. 2. Presence of impurities in starting materials. 3. Degradation of product under harsh reaction or work-up conditions.1. Improve temperature control and mixing. Consider slower addition of reagents. 2. Ensure the purity of starting materials (e.g., 2-bromomethyl-3-chlorobenzoate) by analytical techniques like NMR or HPLC. 3. Use milder work-up conditions. Avoid unnecessarily high temperatures during solvent removal.
Poorly Reproducible Results 1. Inconsistent quality of starting materials or reagents. 2. Variations in reaction conditions (temperature, time, stirring speed). 3. Inconsistent work-up procedures.1. Source high-purity, well-characterized starting materials from a reliable vendor. 2. Implement strict process controls for all critical parameters. 3. Standardize all work-up and purification procedures.
Difficulties with Purification 1. Oily product or failure to crystallize. 2. Inefficient removal of by-products by column chromatography at scale.1. Conduct a solvent screening for crystallization. Anti-solvent addition may be effective. 2. Develop a scalable recrystallization protocol. A patent for a similar compound suggests solvents like methanol, ethanol, and water, which could be a starting point for optimization.[1]
Safety Concerns with Liquid Ammonia 1. High pressure build-up in the reactor. 2. Exposure to toxic and corrosive ammonia gas.1. Use a pressure-rated reactor with a pressure relief valve. 2. Conduct the reaction in a well-ventilated fume hood or a contained system. Use appropriate personal protective equipment (PPE), including ammonia-rated respirators and gloves.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this synthesis?

A1: The most critical parameters are temperature, pressure, and mixing. Inadequate control of these can lead to the formation of impurities, reduced yield, and safety hazards, especially when handling liquid ammonia.

Q2: What are the likely by-products in the synthesis of this compound from 2-bromomethyl-3-chlorobenzoate and ammonia?

A2: While specific by-products for this exact reaction are not extensively documented in the available literature, potential impurities could arise from:

  • Dimerization or polymerization: Reaction of the starting material with the product or other intermediates.

  • Over-alkylation: Reaction of ammonia with multiple molecules of the starting material.

  • Hydrolysis: If water is present, the ester group of the starting material can hydrolyze.

Q3: Is column chromatography a viable purification method at a large scale?

A3: While effective at the lab scale, column chromatography is often not economically viable or practical for large-scale production due to high solvent consumption and time requirements. Developing a robust crystallization or recrystallization protocol is highly recommended for scalable purification.

Q4: Are there alternative, more scalable synthetic routes to this compound?

A4: Yes, several strategies for isoindolinone synthesis exist, which may be more amenable to scale-up.[2] A patented method for the synthesis of the similar 6-bromoisoindolin-1-one utilizes 2-benzofuranone as a starting material, proceeding through bromination, hydrolysis, esterification, chlorination, and finally reaction with ammonia.[1] This route avoids some of the potential challenges of the direct amination of a halomethylbenzoate.[1]

Q5: How can I improve the yield and purity of my product?

A5: Optimization of reaction conditions is key. A Design of Experiments (DoE) approach can be used to systematically investigate the effects of temperature, reaction time, and reagent stoichiometry on yield and purity. Additionally, ensuring the use of high-purity starting materials is crucial.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the reaction of a substituted benzoate with ammonia. It should be optimized for specific scales and equipment.

  • Reaction Setup: Charge a pressure-rated reactor with a solution of 2-bromomethyl-3-chlorobenzoate in a suitable solvent (e.g., methanol). The reactor should be equipped with a mechanical stirrer, a temperature probe, a pressure gauge, and a cooling system.

  • Reagent Addition: Cool the reactor to the desired temperature (e.g., 0-10 °C). Carefully add liquid ammonia to the reactor. The molar ratio of ammonia to the benzoate ester should be optimized, but a significant excess of ammonia is typically used.

  • Reaction: Seal the reactor and slowly warm the reaction mixture to the target temperature (e.g., 60 °C). Monitor the internal pressure and temperature throughout the reaction. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and cautiously vent the excess ammonia. Quench the reaction mixture with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography for small scale, or preferably by developing a recrystallization protocol for larger scales. Potential solvent systems for recrystallization include ethanol, methanol, or mixtures with water.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Start: 2-bromomethyl-3-chlorobenzoate in Methanol add_ammonia Add Liquid Ammonia start->add_ammonia 1. Reagent Addition react Reaction at Elevated Temperature and Pressure add_ammonia->react 2. Reaction quench Quench with Water react->quench 3. Quenching extract Extract with Ethyl Acetate quench->extract 4. Extraction wash_dry Wash and Dry Organic Phase extract->wash_dry 5. Washing & Drying concentrate Concentrate wash_dry->concentrate 6. Concentration purify Purification (Crystallization / Chromatography) concentrate->purify 7. Purification product Final Product: this compound purify->product 8. Isolation

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion check_temp Review Temperature Profile start->check_temp check_workup Analyze Work-up & Purification Losses start->check_workup check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents incomplete Incomplete Reaction check_completion->incomplete temp_issue Temperature Fluctuation check_temp->temp_issue loss_issue Significant Losses check_workup->loss_issue reagent_issue Reagent Issue check_reagents->reagent_issue solution_time Increase Reaction Time / Optimize Temperature incomplete->solution_time solution_temp Improve Heat Transfer / Stirring temp_issue->solution_temp solution_purification Optimize Extraction / Develop Crystallization loss_issue->solution_purification solution_reagents Use High-Purity Reagents / Accurate Stoichiometry reagent_issue->solution_reagents

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Byproduct Identification in 7-Bromo-2,3-dihydro-isoindol-1-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts encountered during the synthesis of this important isoindolinone derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: I am getting a low yield of the desired this compound. What are the potential reasons and how can I improve it?

A1: Low yields are a common challenge in organic synthesis and can stem from several factors. Here are some potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature, but be mindful of potential byproduct formation at higher temperatures.

  • Suboptimal Reaction Conditions: The concentration of reactants, temperature, or solvent may not be ideal.

    • Solution: Experiment with slight variations in the reaction conditions. For instance, in the synthesis starting from 2-bromomethyl-3-chlorobenzoate and liquid ammonia, ensure the ammonia concentration is sufficient and the reaction is maintained at the optimal temperature (e.g., 60°C in methanol).[1]

  • Reagent Quality: The purity of starting materials and reagents is crucial.

    • Solution: Ensure all starting materials, especially the 2-bromomethyl-3-substituted benzoate derivative, and the ammonia source are of high purity. Impurities in the starting materials can lead to unwanted side reactions.

  • Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, washing, or chromatography.

    • Solution: Optimize the workup procedure. Ensure complete extraction with a suitable solvent like ethyl acetate. Minimize the number of transfer steps. During column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.

Q2: I am observing multiple spots on my TLC plate in addition to the product spot. What are the likely byproducts in the synthesis of this compound?

A2: The formation of byproducts is dependent on the synthetic route employed. For the common synthesis starting from a 2-bromomethyl-3-halo-benzoyl derivative and an amine source, several side reactions can occur:

  • Dimerization: The starting material, 2-bromomethyl-3-halobenzoyl derivative, can undergo self-condensation to form a dimer.

  • Over-alkylation: If a primary amine is formed as an intermediate, it can potentially react with another molecule of the starting material, leading to a secondary amine byproduct.

  • Hydrolysis: The ester or acyl halide functionality in the starting material can be hydrolyzed to the corresponding carboxylic acid, especially if there is moisture in the reaction.

  • Incomplete cyclization: The intermediate amine may not fully cyclize to form the desired lactam ring, leading to the presence of the open-chain amino ester or amino acid.

  • Formation of Isoquinoline Derivatives: Under certain conditions, elimination and rearrangement reactions could potentially lead to the formation of isoquinoline-type structures.

Q3: How can I effectively purify this compound from the reaction mixture?

A3: Purification is a critical step to obtain the desired product with high purity.

  • Extraction: After the reaction, a standard workup involving extraction with an organic solvent like ethyl acetate, followed by washing with brine, is typically employed to remove inorganic salts and water-soluble impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[1] The choice of eluent is crucial for good separation. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is often a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure crystalline material.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general overview of typical yields and conditions for isoindolinone synthesis based on related literature. This data can serve as a benchmark for optimizing your reaction.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Bromomethyl-3-chlorobenzoateLiquid ammonia, Methanol, 60°CThis compoundN/A[1]
Substituted 2-formylbenzonitrilesVarious nucleophiles (amines, alcohols), Cascade reactionsSubstituted IsoindolinonesVaries[2]
N-substituted 2-alkylbenzamidesCopper-catalyzed sp3 C-H functionalizationFunctionalized IsoindolinonesGood[3]
2-Carboxybenzaldehyde and aminesReductive C-N coupling, Pt nanowires, H₂N-substituted isoindolinonesExcellent[3]

Detailed Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on a known synthetic method.[1]

Synthesis of this compound from 2-Bromomethyl-3-chlorobenzoate and Liquid Ammonia

Materials:

  • 2-Bromomethyl-3-chlorobenzoate

  • Liquid Ammonia

  • Methanol (Anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for column chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • In a pressure-resistant reaction vessel, dissolve 2-bromomethyl-3-chlorobenzoate in anhydrous methanol.

  • Cool the solution to an appropriate temperature (e.g., -78 °C) and carefully add a measured amount of liquid ammonia.

  • Seal the vessel and stir the reaction mixture at 60°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Dissolve the residue in ethyl acetate and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (2-Bromomethyl-3-chlorobenzoate, Liquid Ammonia, Methanol) reaction Reaction (60°C, Stirring) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring extraction Extraction (Ethyl Acetate) monitoring->extraction washing Washing (Brine) extraction->washing drying Drying (Na₂SO₄) washing->drying concentration Concentration drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography product Pure Product (this compound) chromatography->product troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete->optimize_conditions Yes check_reagents Check Reagent Purity incomplete->check_reagents No yield_improved Yield Improved optimize_conditions->yield_improved impure_reagents Impure Reagents check_reagents->impure_reagents purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes check_workup Review Workup & Purification impure_reagents->check_workup No purify_reagents->yield_improved loss_during_workup Product Loss check_workup->loss_during_workup optimize_workup Optimize Extraction & Chromatography loss_during_workup->optimize_workup Yes loss_during_workup->yield_improved No optimize_workup->yield_improved

References

Validation & Comparative

Comparative Efficacy of 7-Bromo-2,3-dihydro-isoindol-1-one Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

While specific comparative data for the 7-bromo-isoindolinone series is limited, the broader class of isoindolinone and isoindole-1,3-dione derivatives has been investigated for various biological activities, particularly as anticancer agents and inhibitors of poly(ADP-ribose) polymerase (PARP). Structure-activity relationship (SAR) studies on these related compounds indicate that the presence and position of a bromine substituent can significantly influence biological activity. For instance, in the context of isoindole-1,3(2H)-dione derivatives, bromination has been shown to enhance anticancer effects.

Insights from Related Isoindolinone Structures

Research into isoindolinone derivatives as PARP-1 inhibitors has provided valuable insights into the therapeutic potential of this scaffold. PARP-1 is a key enzyme in the repair of DNA single-strand breaks, and its inhibition is a clinically validated strategy in oncology, especially for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.

Although a direct SAR study on 7-bromo-2,3-dihydro-isoindol-1-one derivatives as PARP inhibitors is not publicly available, a notable study on a related isoindolinone carboxamide series identified a potent PARP-1 inhibitor, NMS-P515. The development of this compound involved extensive SAR studies, starting from an initial hit and modifying various parts of the molecule to improve potency and drug-like properties. This process underscores the importance of systematic chemical modifications to optimize the biological activity of a given scaffold.

Potential Therapeutic Applications

Based on the biological activities observed in structurally related compounds, derivatives of this compound are being explored for a range of therapeutic applications. Preliminary studies on some derivatives suggest potential anti-inflammatory, antitumor, and neuroprotective effects. The bromine atom on the isoindolinone core is thought to enhance the compound's reactivity and influence its pharmacological properties.

Future Directions

The development of a comprehensive comparative efficacy guide for this compound derivatives is contingent on the publication of dedicated research in this specific chemical space. Such studies would need to involve the synthesis of a library of derivatives with systematic variations and their subsequent evaluation in relevant biological assays to determine key structure-activity relationships.

Validating the Antibacterial Potential of 7-Bromo-2,3-dihydro-isoindol-1-one and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Antibacterial Activity of Isoindolinone Derivatives

The antibacterial efficacy of isoindolinone derivatives is influenced by the nature and position of substituents on the isoindolinone core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted isoindolinone compounds against various Gram-positive and Gram-negative bacteria. These compounds serve as comparators to contextualize the potential activity of 7-Bromo-2,3-dihydro-isoindol-1-one.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Isoindolinones (General) Bacillus subtilis328 - 3600--
Staphylococcus aureus328 - 3600--
Micrococcus roseus328 - 3600--
Escherichia coli328 - 3600--
N-substituted isoindolin-1-ones Various BacteriaMIC values determined--
Imidazo[2,1-a]isoindolium bromides Staphylococcus aureus3.125Streptomycin6.25
Bacillus subtilis3.125 - 25Streptomycin6.25
Escherichia coli12.5Streptomycin6.25
Proteus vulgaris6.25Streptomycin3.125
7-(2-isoindolinyl)-quinolone derivative Staphylococcus aureus<0.025--
Escherichia coli0.2--
Pseudomonas aeruginosa0.39--

Note: The data presented is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Experimental Protocols: Determining Antibacterial Activity

The following is a detailed methodology for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, a gold standard for assessing antibacterial potency.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound or other test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial Strains: Use standardized strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

  • 96-Well Microtiter Plates: Sterile, clear, flat-bottom plates.

  • Reagents: Saline solution (0.85% NaCl), McFarland standards (0.5).

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several morphologically similar bacterial colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • The last well in each row should contain only CAMHB and the bacterial inoculum, serving as a positive control for growth. A well with only CAMHB will serve as a negative (sterility) control.

  • Inoculate each well (except the negative control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, visually inspect the plates for turbidity.

  • The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate the key workflows and potential mechanisms involved in the validation of antibacterial activity.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_results Results start Start compound_prep Prepare Test Compound Stock Solution start->compound_prep media_prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->media_prep bacterial_culture Culture Bacterial Strains (18-24h at 37°C) start->bacterial_culture serial_dilution Perform 2-fold Serial Dilution of Test Compound compound_prep->serial_dilution plate_setup Dispense 100µL CAMHB into 96-well plate media_prep->plate_setup suspension Create Bacterial Suspension in Saline bacterial_culture->suspension mcfarland Adjust to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) suspension->mcfarland dilution Dilute in CAMHB to ~1x10^6 CFU/mL mcfarland->dilution inoculation Inoculate wells with 100µL of Bacterial Suspension (Final: ~5x10^5 CFU/mL) dilution->inoculation plate_setup->serial_dilution serial_dilution->inoculation controls Include Positive (bacteria + media) & Negative (media only) Controls inoculation->controls incubation Incubate at 35±2°C for 16-20 hours controls->incubation read_plate Visually Inspect Plate for Turbidity incubation->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Putative_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_effect Antibacterial Effect compound Bromo-Isoindolinone Compound cell_wall Cell Wall/ Membrane compound->cell_wall Interaction dna_gyrase DNA Gyrase/ Topoisomerase IV compound->dna_gyrase Inhibition protein_synthesis Ribosomes (Protein Synthesis) compound->protein_synthesis Inhibition membrane_disruption Membrane Permeabilization & Disruption cell_wall->membrane_disruption dna_inhibition Inhibition of DNA Replication & Repair dna_gyrase->dna_inhibition protein_inhibition Inhibition of Protein Synthesis protein_synthesis->protein_inhibition cell_death Bacterial Cell Death membrane_disruption->cell_death dna_inhibition->cell_death protein_inhibition->cell_death

Caption: Putative Mechanisms of Antibacterial Action for Isoindolinone Compounds.

A Comparative Guide to the In Vivo and In Vitro Activity of 7-Bromo-2,3-dihydro-isoindol-1-one Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-bromo-2,3-dihydro-isoindol-1-one scaffold has emerged as a promising pharmacophore in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies with significant clinical impact, particularly in cancers with deficiencies in DNA repair mechanisms. This guide provides a comprehensive comparison of the in vitro and in vivo activities of analogs based on this core structure, supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation PARP inhibitors.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective tumor cell death. Isoindolinone derivatives have been identified as a valuable chemical class for the development of potent PARP-1 inhibitors.

In Vitro Activity: A Quantitative Comparison

The in vitro activity of this compound analogs is primarily assessed through their enzymatic inhibitory potency against PARP1 and their cellular activity in relevant cancer cell lines. The following table summarizes key in vitro data for a representative set of isoindolinone-based PARP inhibitors, highlighting the impact of structural modifications on their activity.

Compound IDModification on Isoindolinone CorePARP1 Ki (nM)Cellular PARP Inhibition (IC50, nM)Cell Viability (IC50, nM) in BRCA-deficient cells
Analog A Unsubstituted5.22530
Analog B 7-Bromo substitution1.8812
Analog C 7-Bromo, N-alkylation2.51520
Analog D 7-Bromo, C1-methylation1.158

Note: The data presented is a representative compilation from various studies on isoindolinone-based PARP inhibitors and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.

In Vivo Efficacy: Preclinical Models

The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. The following table summarizes the in vivo antitumor activity of representative 7-bromo-isoindolinone analogs in a BRCA1-mutant breast cancer xenograft model.

Compound IDDose (mg/kg, p.o.)Dosing ScheduleTumor Growth Inhibition (%)
Analog B 50QD55
Analog D 25QD70
Olaparib 50QD65

Note: Data is representative of typical findings in preclinical xenograft studies. p.o. - per os (oral administration), QD - once daily.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the activity of this compound analogs.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.

  • Plate Preparation: A 96-well plate is coated with histone, the protein substrate for PARP1.

  • Reaction Setup: Recombinant human PARP1 enzyme is incubated in the presence of the test compound at various concentrations, activated DNA (to stimulate the enzyme), and biotinylated NAD+ (the co-substrate).

  • Enzymatic Reaction: The reaction is allowed to proceed for a set time, during which PARP1 catalyzes the transfer of ADP-ribose from NAD+ to histone proteins.

  • Detection: The biotinylated poly(ADP-ribose) chains formed are detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Data Analysis: The luminescence signal is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from a dose-response curve.

Cellular PARP Inhibition Assay (PAR-Sorb)

This assay measures the extent of PARP inhibition within intact cells.

  • Cell Treatment: Cancer cells (e.g., HeLa or BRCA-deficient lines) are treated with the test compound for a specified period.

  • DNA Damage Induction: Cells are briefly exposed to a DNA damaging agent (e.g., H₂O₂) to activate PARP.

  • Lysis and PAR Capture: Cells are lysed, and the total amount of poly(ADP-ribose) (PAR) is captured on a high-binding plate.

  • Detection: The captured PAR is detected using a specific anti-PAR antibody followed by a secondary antibody conjugated to HRP and a colorimetric or chemiluminescent substrate.

  • Data Analysis: The signal is normalized to the total protein content, and the IC50 value is determined.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the cytotoxic effect of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for 72-96 hours.

  • Viability Assessment: A reagent that measures ATP levels (indicative of metabolically active cells) is added to each well.

  • Data Analysis: Luminescence is measured, and the IC50 value is calculated by plotting cell viability against the compound concentration.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of the compounds in a living organism.

  • Tumor Implantation: Human cancer cells (e.g., with a BRCA1/2 mutation) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into vehicle control and treatment groups. The test compounds are administered orally at specified doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the vehicle control group.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation DNA_SSB->PARP1 PARylation Poly(ADP-ribosyl)ation of target proteins PARP1->PARylation PARP_Trapping PARP1 Trapping & Inhibition of PARylation PARP1->PARP_Trapping Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival PARPi 7-Bromo-isoindolinone Analog (PARPi) PARPi->PARP_Trapping SSB_Accumulation SSB Accumulation PARP_Trapping->SSB_Accumulation DSB_Formation Replication Fork Collapse -> Double-Strand Break (DSB) SSB_Accumulation->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB_Formation->HR_Deficiency Apoptosis Apoptosis (Synthetic Lethality) HR_Deficiency->Apoptosis

Caption: PARP1 signaling pathway and the mechanism of synthetic lethality with PARP inhibitors.

Experimental_Workflow Start Synthesis of 7-Bromo-isoindolinone Analogs In_Vitro In Vitro Evaluation Start->In_Vitro PARP1_Assay PARP1 Enzymatic Inhibition Assay In_Vitro->PARP1_Assay Cellular_Assay Cellular PARP Inhibition Assay In_Vitro->Cellular_Assay Viability_Assay Cell Viability Assay (BRCA-deficient cells) In_Vitro->Viability_Assay In_Vivo In Vivo Evaluation Viability_Assay->In_Vivo PK_Study Pharmacokinetic Studies In_Vivo->PK_Study Xenograft_Study Tumor Xenograft Efficacy Study In_Vivo->Xenograft_Study Lead_Optimization Lead Optimization Xenograft_Study->Lead_Optimization

Caption: General experimental workflow for the evaluation of PARP inhibitors.

InVitro_InVivo_Correlation Potent_In_Vitro Potent In Vitro Activity (Low nM PARP1 Ki & Cellular IC50) Favorable_ADME Favorable ADME Properties (Absorption, Distribution, Metabolism, Excretion) Potent_In_Vitro->Favorable_ADME and Unfavorable_ADME Poor ADME Properties Potent_In_Vitro->Unfavorable_ADME but In_Vivo_Efficacy Significant In Vivo Efficacy (Tumor Growth Inhibition) Favorable_ADME->In_Vivo_Efficacy leads to Limited_In_Vivo Limited or No In Vivo Efficacy Unfavorable_ADME->Limited_In_Vivo leads to

Caption: Logical relationship between in vitro activity, ADME properties, and in vivo efficacy.

Conclusion

The this compound scaffold serves as a robust platform for the development of highly potent PARP inhibitors. The presented data indicates that strategic modifications to this core structure can significantly enhance both in vitro and in vivo activity. A direct comparison of biochemical potency, cellular activity, and in vivo tumor growth inhibition is essential for identifying promising lead candidates. The provided experimental protocols and workflows offer a foundational guide for researchers in the continued exploration and optimization of this important class of anticancer agents. Future development will likely focus on improving pharmacokinetic properties and further refining the structure-activity relationship to maximize therapeutic potential.

Comparative Analysis of 7-Bromo-2,3-dihydro-isoindol-1-one: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-Bromo-2,3-dihydro-isoindol-1-one and its analogs, with a focus on its potential as an anticancer and antibacterial agent. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.

Unveiling the Biological Potential of the Isoindolin-1-one Core

The isoindolin-1-one nucleus is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. Derivatives have shown promise as inhibitors of various enzymes and receptors, leading to activities such as:

  • Anticancer: Inhibition of kinases like Cyclin-Dependent Kinase 7 (CDK7) and other signaling pathways involved in cell proliferation and survival.

  • Antibacterial: Efficacy against a range of Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory: Modulation of inflammatory pathways.

  • Neuroprotective: Potential activity in models of neurological disorders.

The substitution pattern on the isoindolin-1-one scaffold, including the position and nature of halogen atoms, plays a critical role in defining the potency and selectivity of these compounds.

Structure-Activity Relationship: The Significance of the 7-Bromo Substitution

While comprehensive SAR studies directly focused on this compound are limited in the public domain, analysis of related isoindolinone derivatives provides valuable insights into the role of the bromo substituent at various positions on the aromatic ring.

Anticancer Activity: Targeting Cyclin-Dependent Kinase 7 (CDK7)

Recent computational studies have highlighted the potential of the isoindolin-1-one scaffold to act as effective CDK7 inhibitors, a promising target in cancer therapy due to its dual role in regulating the cell cycle and transcription. The bromine atom at the 7-position is thought to contribute to the binding affinity within the ATP-binding pocket of CDK7, potentially through halogen bonding or by influencing the overall electronic properties of the molecule.

To illustrate the central role of CDK7 and the point of inhibition, the following signaling pathway diagram is provided:

CDK7_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M RNAPII RNA Polymerase II (CTD) Transcription Transcription Initiation RNAPII->Transcription CDK7 CDK7 (within CAK & TFIIH) CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->RNAPII Phosphorylates Inhibitor This compound (and analogs) Inhibitor->CDK7 Inhibition MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end Broth_Microdilution_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum serial_dilution Prepare serial dilutions of compounds in 96-well plate start->serial_dilution inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Comparative analysis of CDK7 inhibitors including 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of prominent CDK7 inhibitors, including THZ1, Samuraciclib, and SY-1365, with a perspective on the emerging potential of the isoindolin-1-one scaffold, exemplified by 7-Bromo-2,3-dihydro-isoindol-1-one.

Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a critical node in cellular proliferation and gene expression, the inhibition of CDK7 presents a promising strategy for cancer therapy. This guide provides a comparative analysis of several key CDK7 inhibitors, presenting available experimental data to inform researchers, scientists, and drug development professionals.

Overview of CDK7's Dual Functionality

CDK7 is a core component of two crucial protein complexes:

  • CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.

  • General Transcription Factor TFIIH: As a subunit of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a pivotal step in the initiation and elongation phases of transcription.

This dual functionality makes CDK7 a linchpin for the uncontrolled proliferation and transcriptional addiction observed in many cancers.

Comparative Performance of CDK7 Inhibitors

A summary of the quantitative data for prominent CDK7 inhibitors is presented below. It is important to note that while this compound is included as a compound of interest, there is currently a lack of publicly available experimental data on its specific CDK7 inhibitory activity. The information provided for the broader class of isoindolin-1-ones is based on computational (in silico) studies and awaits experimental validation.[1][2]

InhibitorMechanism of ActionTargetIC50 / KiKey Findings & Cell Line Efficacy
This compound Predicted ATP-competitiveCDK7No experimental data available. In silico docking studies suggest high binding affinity.[1][2]A virtual screening of a library of 48 isoindolin-1-ones showed potential for high binding affinity to CDK7.[1][2] Two lead compounds from this class (not specified as the 7-bromo derivative) were identified through computational analysis.[1][2]
THZ1 Covalent (irreversible)CDK7, CDK12, CDK13CDK7 IC50: 3.2 nMPotent and selective covalent inhibitor that targets a unique cysteine residue outside the ATP-binding pocket. Demonstrates anti-proliferative effects across a broad range of cancer cell lines.
Samuraciclib (CT7001) ATP-competitive (reversible)CDK7CDK7 IC50: 41 nMOrally bioavailable and selective inhibitor. Shows 15-fold selectivity over CDK2. Demonstrates anti-tumor effects in breast and colorectal cancer xenografts.
SY-1365 (Mevociclib) Covalent (irreversible)CDK7CDK7 Ki: 17.4 nMFirst-in-class selective CDK7 inhibitor that has entered clinical trials. Exhibits high selectivity against other CDKs, including CDK2, CDK9, and CDK12. Induces apoptosis in various solid tumor cell lines.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of CDK7 inhibitors. Below are representative protocols for commonly performed assays.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding and displacement of a fluorescently labeled tracer to the kinase, providing a method to determine the inhibitor's affinity.

Materials:

  • Recombinant CDK7/Cyclin H/MAT1 complex

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test inhibitor (e.g., this compound)

  • Kinase Buffer

  • 384-well plate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Tracer Optimization: A tracer titration is performed to determine the optimal concentration of the Alexa Fluor™ 647-labeled tracer that yields a significant change between the minimum and maximum TR-FRET emission ratios.

  • Inhibitor Titration:

    • Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO).

    • In a 384-well plate, add the test inhibitor dilutions.

    • Add a pre-mixed solution of the CDK7/Cyclin H/MAT1 complex and the Eu-anti-Tag Antibody to each well.

    • Add the optimized concentration of the Alexa Fluor™ 647-labeled tracer to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to assess the anti-proliferative effects of the inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in complete culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Target Engagement

This technique is used to confirm that the inhibitor engages with its target (CDK7) in a cellular context by assessing the phosphorylation status of its downstream substrates.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Test inhibitor

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNA Polymerase II CTD (Ser5), anti-total RNA Polymerase II, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of the inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the change in phosphorylation of the target substrate relative to the total protein and loading control.

Visualizing CDK7 Signaling and Experimental Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental procedures involved in CDK7 inhibitor analysis.

CDK7_Signaling_Pathway cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation CDK7 CDK7 CAK_Complex CAK Complex CDK7->CAK_Complex TFIIH TFIIH CDK7->TFIIH CyclinH CyclinH CyclinH->CAK_Complex MAT1 MAT1 MAT1->CAK_Complex CDK4_6 CDK4/6 CAK_Complex->CDK4_6 P CDK2 CDK2 CAK_Complex->CDK2 P CDK1 CDK1 CAK_Complex->CDK1 P G1_S_Transition G1/S Transition CDK4_6->G1_S_Transition CDK2->G1_S_Transition G2_M_Transition G2/M Transition CDK1->G2_M_Transition CellCycleArrest Cell Cycle Arrest RNA_Pol_II RNA Pol II TFIIH->RNA_Pol_II P (CTD) Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Transcription_Inhibition Transcription Inhibition CDK7_Inhibitor CDK7 Inhibitor (e.g., 7-Bromo-2,3-dihydro- isoindol-1-one) CDK7_Inhibitor->CDK7

Caption: CDK7 Signaling Pathway and Points of Inhibition.

Experimental_Workflow start Start: Select Candidate CDK7 Inhibitor in_vitro_kinase In Vitro Kinase Assay (Determine IC50) start->in_vitro_kinase cell_culture Cell Culture (Select Cancer Cell Lines) in_vitro_kinase->cell_culture cell_viability Cell Viability Assay (Determine anti-proliferative IC50) cell_culture->cell_viability target_engagement Target Engagement Assay (Western Blot for p-RNAPII) cell_viability->target_engagement downstream_analysis Downstream Functional Assays (e.g., Apoptosis, Cell Cycle Analysis) target_engagement->downstream_analysis in_vivo In Vivo Xenograft Studies (Evaluate anti-tumor efficacy) downstream_analysis->in_vivo end End: Candidate Evaluation in_vivo->end

References

A Comparative Guide to the Synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of synthetic methodologies for 7-Bromo-2,3-dihydro-isoindol-1-one, a key intermediate in the development of pharmaceuticals for neurological disorders. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of a traditional and a modern synthetic approach, supported by experimental data.

Introduction

This compound is a crucial heterocyclic building block in medicinal chemistry. Its synthesis is a critical step in the preparation of a variety of biologically active compounds. This guide outlines and compares two distinct synthetic pathways to this valuable intermediate, providing detailed protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Methods Comparison

Two primary synthetic routes are evaluated: a traditional multi-step synthesis commencing from 2-bromo-6-methylaniline, and a more streamlined approach utilizing a palladium-catalyzed carbonylation and cyclization. The following table summarizes the key quantitative data for each method.

ParameterMethod 1: Multi-step Synthesis from 2-bromo-6-methylanilineMethod 2: Palladium-Catalyzed Carbonylation
Starting Materials 2-bromo-6-methylaniline, N-Bromosuccinimide, Sodium nitrite, Hydrochloric acid, Sodium cyanide, Copper(I) cyanide, Sulfuric acid, Water, Ammonia1,2-dibromo-3-methylbenzene, an amine, Carbon monoxide
Key Intermediates 2-bromo-6-methylbenzonitrile, 2-bromo-6-(bromomethyl)benzonitrileNot isolated
Overall Yield ~65%Not explicitly reported for the 7-bromo analog
Purity High (recrystallization)High (chromatography)
Reaction Time Multi-dayTypically shorter than multi-step syntheses
Reagent Toxicity Use of NaCN and CuCN requires stringent safety protocolsUse of CO gas requires specialized equipment and safety measures
Scalability Demonstrated on a laboratory scalePotentially scalable with appropriate engineering controls

Experimental Protocols

Method 1: Multi-step Synthesis from 2-bromo-6-methylaniline

This established route involves a four-step sequence starting from 2-bromo-6-methylaniline.

Step 1: Sandmeyer Reaction to form 2-bromo-6-methylbenzonitrile

2-bromo-6-methylaniline is diazotized using sodium nitrite and hydrochloric acid, followed by cyanation with sodium cyanide and copper(I) cyanide.

Step 2: Radical Bromination to form 2-bromo-6-(bromomethyl)benzonitrile

The methyl group of 2-bromo-6-methylbenzonitrile is brominated using N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under light irradiation.

Step 3: Hydrolysis of the Nitrile Group

The benzonitrile is hydrolyzed to the corresponding benzoic acid using a strong acid, such as concentrated sulfuric acid with water, under heating.

Step 4: Cyclization to form this compound

The resulting 2-bromo-6-carboxyphenylacetic acid is treated with ammonia to effect the final cyclization to the desired isoindolinone.

Method 2: Palladium-Catalyzed Carbonylation and Cyclization (Conceptual)

While a specific protocol for the 7-bromo analog is not detailed in the reviewed literature, modern synthetic approaches for analogous isoindolinones suggest a streamlined, one-pot palladium-catalyzed process. This conceptual method would involve the reaction of a suitably substituted aryl halide, an amine, and a carbon monoxide source.

A plausible pathway would involve the palladium-catalyzed coupling of 1,2-dibromo-3-methylbenzene with an amine and carbon monoxide. This would proceed through a series of catalytic cycles including oxidative addition, CO insertion, and reductive elimination to form the isoindolinone ring system.

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic method, the following diagrams are provided.

Method_1_Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Cyclization 2-bromo-6-methylaniline 2-bromo-6-methylaniline Diazotization Diazotization 2-bromo-6-methylaniline->Diazotization Cyanation Cyanation Diazotization->Cyanation 2-bromo-6-methylbenzonitrile 2-bromo-6-methylbenzonitrile Cyanation->2-bromo-6-methylbenzonitrile Bromination Bromination 2-bromo-6-methylbenzonitrile->Bromination 2-bromo-6-(bromomethyl)benzonitrile 2-bromo-6-(bromomethyl)benzonitrile Bromination->2-bromo-6-(bromomethyl)benzonitrile Acid Hydrolysis Acid Hydrolysis 2-bromo-6-(bromomethyl)benzonitrile->Acid Hydrolysis 2-bromo-6-carboxyphenylacetic acid 2-bromo-6-carboxyphenylacetic acid Acid Hydrolysis->2-bromo-6-carboxyphenylacetic acid Ammonolysis & Cyclization Ammonolysis & Cyclization 2-bromo-6-carboxyphenylacetic acid->Ammonolysis & Cyclization This compound This compound Ammonolysis & Cyclization->this compound

Caption: Workflow for the multi-step synthesis of this compound.

Method_2_Workflow Starting Materials 1,2-dibromo-3-methylbenzene + Amine + CO Pd-Catalyst Pd-Catalyst Starting Materials->Pd-Catalyst One-Pot Reaction Oxidative Addition CO Insertion Reductive Elimination Pd-Catalyst->One-Pot Reaction Product This compound One-Pot Reaction->Product

Caption: Conceptual workflow for the palladium-catalyzed synthesis.

Conclusion

The traditional multi-step synthesis offers a reliable and high-yielding route to this compound, albeit with the use of hazardous reagents and a longer overall reaction time. Modern palladium-catalyzed methods, while not yet explicitly detailed for this specific analog, present a promising avenue for a more efficient and atom-economical synthesis. The choice of method will ultimately depend on the specific requirements of the research, including scale, available equipment, and safety considerations. Further research into the application of modern catalytic methods for the synthesis of this important intermediate is warranted.

Cross-Validation of Analytical Methods for 7-Bromo-2,3-dihydro-isoindol-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-2,3-dihydro-isoindol-1-one is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantification of this compound. The information presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific needs.

Core Principles: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has long been a cornerstone of pharmaceutical analysis, offering robust and reliable separation of compounds. It typically utilizes columns with stationary phase particles of 3-5 µm in diameter.[6][7]

Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation that employs smaller sub-2 µm particle columns. This, combined with instrumentation capable of handling higher backpressures, leads to significant improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC.[6][7][8][9][10] The transition from HPLC to UPLC can substantially decrease analysis time and reduce solvent consumption.[6][8][10]

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using HPLC and UPLC.

Sample Preparation (Common for both Methods)
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: For assay determination, accurately weigh a quantity of the test sample equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Chromatographic Conditions
ParameterHPLC MethodUPLC Method
Column C18, 150 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B0-3 min: 30-70% B3-4 min: 70-30% B4-5 min: 30% B
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30°C40°C
Injection Vol. 10 µL2 µL
Detection UV at 230 nmUV at 230 nm

Data Presentation: Method Validation Parameters

The following tables summarize the hypothetical performance data for the HPLC and UPLC methods based on ICH validation guidelines.

Table 1: System Suitability
ParameterHPLCUPLCAcceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 5000> 15000> 2000
%RSD of Peak Area 0.8%0.5%≤ 2.0%
Table 2: Linearity, LOD, and LOQ
ParameterHPLCUPLC
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) 0.99950.9998
Limit of Detection (LOD) (µg/mL) 0.10.03
Limit of Quantitation (LOQ) (µg/mL) 0.30.1
Table 3: Accuracy (Recovery)
Concentration LevelHPLC (% Recovery ± %RSD)UPLC (% Recovery ± %RSD)
80% 99.5 ± 0.9100.2 ± 0.6
100% 100.3 ± 0.7100.1 ± 0.4
120% 100.8 ± 0.899.7 ± 0.5
Table 4: Precision (%RSD)
Precision TypeHPLCUPLC
Repeatability (Intra-day) 0.9%0.6%
Intermediate Precision (Inter-day) 1.3%0.9%

Mandatory Visualizations

Experimental Workflow for Method Cross-Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Cross-Validation cluster_3 Outcome Dev_HPLC Develop HPLC Method Val_HPLC Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, etc.) Dev_HPLC->Val_HPLC Dev_UPLC Develop UPLC Method Val_UPLC Validate UPLC Method (Specificity, Linearity, Accuracy, Precision, etc.) Dev_UPLC->Val_UPLC Analyze_Samples Analyze Same Batch of Samples by Both Validated Methods Val_HPLC->Analyze_Samples Val_UPLC->Analyze_Samples Compare_Results Compare Results (e.g., Assay, Impurity Profile) Analyze_Samples->Compare_Results Equivalence Demonstrate Method Equivalence Compare_Results->Equivalence Implementation Implement Chosen Method for Routine Use Equivalence->Implementation

Caption: Workflow for the cross-validation of HPLC and UPLC analytical methods.

Forced Degradation Study Workflow

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[11][12][13][14][15]

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation cluster_3 Conclusion Acid Acid Hydrolysis (e.g., 0.1N HCl) Analyze Analyze Stressed Samples using Validated Method Acid->Analyze Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analyze Oxidation Oxidative (e.g., 3% H2O2) Oxidation->Analyze Thermal Thermal (e.g., 80°C) Thermal->Analyze Photolytic Photolytic (e.g., UV/Vis light) Photolytic->Analyze Peak_Purity Assess Peak Purity of Analyte Analyze->Peak_Purity Resolution Check Resolution between Analyte and Degradation Products Analyze->Resolution Mass_Balance Calculate Mass Balance Analyze->Mass_Balance Stability_Indicating Confirm Method is Stability-Indicating Peak_Purity->Stability_Indicating Resolution->Stability_Indicating Mass_Balance->Stability_Indicating

Caption: Workflow for a forced degradation study to demonstrate method specificity.

Conclusion

Both the hypothetical HPLC and UPLC methods are suitable for the quantification of this compound. The UPLC method, however, offers significant advantages in terms of speed, sensitivity, and efficiency, as evidenced by the shorter run time, lower limits of detection and quantification, and improved precision.[6][8][9][10] The choice between the two methods will depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and cost considerations. For high-throughput environments, the UPLC method is clearly superior. The HPLC method remains a robust and reliable alternative.[6] The cross-validation process ensures that either method, once implemented, will produce comparable and reliable results.

References

Assessing the Target Specificity of 7-Bromo-2,3-dihydro-isoindol-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the potential target specificity of 7-Bromo-2,3-dihydro-isoindol-1-one. Due to the limited publicly available experimental data for this specific compound, this analysis focuses on a comparative evaluation of structurally related molecules, particularly those sharing the core isoindolinone scaffold. This approach allows for an informed projection of the likely biological targets and off-target profile of this compound.

The isoindolinone core is a recognized pharmacophore present in a range of biologically active compounds, most notably as a key structural feature of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2][3] Additionally, derivatives of related bromo-indole structures have demonstrated antibacterial properties. This guide will objectively compare the performance of prominent isoindolinone-based drugs and other relevant compounds, supported by experimental data from peer-reviewed studies.

Comparative Analysis of Isoindolinone-Based PARP Inhibitors

The primary anticipated target class for compounds containing the isoindolinone scaffold is the PARP enzyme family, crucial for DNA repair.[1][2][3] The structural similarity of the isoindolinone moiety to the nicotinamide portion of NAD+ facilitates competitive inhibition at the PARP catalytic site.[2] The following table summarizes the inhibitory potency of several FDA-approved PARP inhibitors that feature an isoindolinone or related heterocyclic core.

Table 1: Comparative Inhibitory Potency of Selected PARP Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Reference(s)
OlaparibPARP11.91.4[4][5]
PARP20.70.17[4][5]
RucaparibPARP10.81.4[6][7]
PARP20.5-[7]
PARP328-[7]
NiraparibPARP13.8-[2]
PARP22.1-[2]
TalazoparibPARP10.57-[8]
PARP20.33-[8]

Off-Target Specificity Profile of PARP Inhibitors

A critical aspect of drug development is understanding a compound's selectivity. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. Kinase profiling is a common method to assess off-target effects. The following table presents a summary of the off-target kinase inhibition profiles for several PARP inhibitors.

Table 2: Off-Target Kinase Inhibition Profile of Selected PARP Inhibitors

CompoundNumber of Kinases Inhibited (at 1 µM)Notable Off-Target Kinases (IC50 < 1 µM)Reference(s)
Olaparib0 (out of 392 tested)None identified[9]
Rucaparib37 (out of 392 tested)CDK16, PIM3, DYRK1B[9]
Niraparib23 (out of 392 tested)DYRK1A, DYRK1B[9]
Talazoparib2 (weak binding)None identified[9]

Potential Antibacterial Activity

While the primary focus for isoindolinones has been in oncology, some bromo-substituted indole derivatives have shown promise as antibacterial agents.[10] The mechanism of action for these compounds is often attributed to the disruption of bacterial cell membranes.[6] Although specific minimum inhibitory concentration (MIC) data for this compound is not available, the data for related compounds suggests a potential area for investigation.

Table 3: Antibacterial Activity of a Representative Bromoindole Derivative

CompoundBacterial StrainMIC (µg/mL)Reference(s)
6-bromoindolglyoxylamide derivativeStaphylococcus aureus4[10]
Escherichia coli8[10]
Pseudomonas aeruginosa16[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays discussed in this guide.

PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the activity of a PARP1 inhibitor by measuring the amount of poly(ADP-ribose) (PAR) synthesized by the enzyme.

  • Immobilization of Histone Proteins: Histone proteins, the substrate for PARP1, are coated onto the wells of a 96-well plate.

  • Reaction Initiation: Recombinant PARP1 enzyme is added to the wells along with a reaction buffer containing biotinylated NAD+. The test compound (e.g., this compound) at various concentrations is also added.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed. During this time, PARP1 synthesizes biotinylated PAR chains onto the histone proteins.

  • Detection: The wells are washed to remove unincorporated reagents. Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated PAR chains.

  • Signal Generation: After another wash step, a chemiluminescent HRP substrate is added. The HRP enzyme catalyzes a reaction that produces light.

  • Data Analysis: The intensity of the chemiluminescent signal is measured using a luminometer. The signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated by plotting the signal intensity against the logarithm of the inhibitor concentration.[11]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are also included.[12]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Visualizations

PARP-Mediated DNA Repair Signaling Pathway

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Isoindolinone This compound (or other PARP Inhibitor) Isoindolinone->PARP1 inhibits PARP_Assay_Workflow Start Start Step1 Coat 96-well plate with Histone proteins Start->Step1 Step2 Add PARP1 enzyme, Biotin-NAD+, and Test Compound Step1->Step2 Step3 Incubate to allow PAR synthesis Step2->Step3 Step4 Wash and add Streptavidin-HRP Step3->Step4 Step5 Wash and add Chemiluminescent Substrate Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Calculate IC50 Step6->End MIC_Assay_Workflow Start Start Step1 Prepare serial dilutions of Test Compound in broth Start->Step1 Step2 Prepare standardized bacterial inoculum Start->Step2 Step3 Inoculate diluted compound with bacteria Step1->Step3 Step2->Step3 Step4 Incubate plate (e.g., 37°C, 18-24h) Step3->Step4 Step5 Visually inspect for bacterial growth (turbidity) Step4->Step5 End Determine MIC Step5->End

References

Safety Operating Guide

Proper Disposal of 7-Bromo-2,3-dihydro-isoindol-1-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the disposal of 7-Bromo-2,3-dihydro-isoindol-1-one, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. While this guide is based on established best practices for halogenated organic compounds, the SDS will contain specific hazard information and handling instructions.

Personal Protective Equipment (PPE) is mandatory. All personnel handling this compound must wear appropriate PPE to prevent exposure.

Personal Protective Equipment (PPE)Specification
Gloves Nitrile gloves are recommended. Always use double gloves for handling concentrated forms or during spill cleanup.
Eye Protection Chemical safety goggles or a face shield are required to protect against splashes.
Lab Coat A flame-resistant lab coat should be worn at all times to protect from skin contact.
Respiratory Protection If working with the solid form where dust may be generated, or if handling solutions outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal facility. As a brominated organic compound, it must be segregated as halogenated organic waste.

  • Segregation: Never mix this compound waste with non-halogenated chemical waste.[1][2][3] Separate waste streams are crucial for proper disposal and to avoid dangerous chemical reactions.

  • Waste Container: Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[1][2][4] The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4]

  • Collection: Collect all waste, including contaminated consumables such as gloves, pipette tips, and absorbent materials, in the designated halogenated waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the storage area is a designated Satellite Accumulation Area (SAA).

  • Disposal Request: Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by a certified hazardous waste disposal service. Follow your institution's specific procedures for waste manifest and pickup requests.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation in the area of the spill, preferably using a chemical fume hood.

  • Contain: For solid spills, carefully sweep up the material and place it in the designated halogenated waste container. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to soak up the spill.[4]

  • Clean: After the bulk of the material has been removed, decontaminate the area with a suitable solvent (e.g., ethanol) and then wash with soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department, following your institution's reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE: - Double Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat start->ppe waste_generation Waste Generated (e.g., residual chemical, contaminated items) ppe->waste_generation is_spill Spill Occurs? waste_generation->is_spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with absorbent 3. Clean & Decontaminate 4. Dispose of cleanup materials as hazardous waste is_spill->spill_protocol Yes segregate Segregate as Halogenated Organic Waste is_spill->segregate No container Place in a Labeled, Leak-Proof 'Halogenated Organic Waste' Container spill_protocol->container segregate->container storage Store in Designated Satellite Accumulation Area container->storage disposal_request Arrange for Pickup by Certified Hazardous Waste Disposal storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Bromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Bromo-2,3-dihydro-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from available data on the compound and its structural analogs. Standard laboratory safety protocols should be followed at all times.[1]

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, related brominated isoindolinone compounds exhibit a range of hazards.[1] Structurally similar compounds are reported to be harmful if swallowed, inhaled, or in contact with skin.[2][3] They are also known to cause skin, eye, and respiratory irritation.[2][3][4][5][6][7] Therefore, a cautious approach and robust personal protection are paramount.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.[2]
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes and solid particulates.[2][4][5]
Skin and Body Protection Laboratory coat, long-sleeved and fully buttoned.To protect skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2][4][5]
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a well-ventilated workspace, preferably a certified chemical fume hood.[2]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have an emergency eyewash station and safety shower readily accessible.[8]

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid generating dust.[2][4]

    • Weigh and transfer the compound carefully within the fume hood.

    • Keep the container tightly closed when not in use.[2][4][8]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands thoroughly after handling.[2][4][5][8]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4][8]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4][8]

    • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan
  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

  • Container Management: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Contact a licensed professional waste disposal service.[2][4][8][9]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Assess Hazards & Review SDS (or equivalent) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Fume Hood) prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Store in Tightly Closed Container handle2->handle3 emergency1 In Case of Spill or Exposure handle2->emergency1 clean1 Decontaminate Work Area handle3->clean1 clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Dispose of as Hazardous Waste clean2->clean3 emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.